Emavusertib Mesylate
Description
Properties
CAS No. |
2376399-40-3 |
|---|---|
Molecular Formula |
C25H29N7O8S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-1,3-oxazole-4-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C24H25N7O5.CH4O3S/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;1-5(2,3)4/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);1H3,(H,2,3,4)/t16-;/m1./s1 |
InChI Key |
YJFLLPKMVILANE-PKLMIRHRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Emavusertib Mesylate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable, small molecule inhibitor with a dual mechanism of action targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its development is primarily focused on the treatment of various hematologic malignancies, including B-cell non-Hodgkin lymphomas (NHLs), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Emavusertib Mesylate.
Core Mechanism of Action: Dual Inhibition of IRAK4 and FLT3
Emavusertib's primary anti-neoplastic activity stems from its ability to potently and selectively inhibit the kinase activity of both IRAK4 and FLT3.[1][4] This dual inhibition addresses distinct but often complementary oncogenic signaling pathways.
Inhibition of the IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[5] These pathways are integral components of the innate immune system. In certain cancers, aberrant activation of these pathways, often driven by mutations in genes such as MYD88, U2AF1, and SF3B1, leads to constitutive signaling that promotes cell survival and proliferation.[6][7]
The canonical TLR/IL-1R signaling cascade is initiated by ligand binding, which leads to the recruitment of the adaptor protein MyD88.[6] MyD88 then recruits IRAK4, forming a complex known as the Myddosome.[3] Within this complex, IRAK4 becomes activated and subsequently phosphorylates other IRAK family members, such as IRAK1 and IRAK2.[3] This phosphorylation cascade ultimately leads to the activation of downstream signaling molecules, including TRAF6, which in turn activates the TAK1 complex.[3] Activated TAK1 then triggers two major pro-survival signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][7]
Emavusertib binds to and blocks the kinase activity of IRAK4, thereby inhibiting the entire downstream signaling cascade.[5] This blockade of IRAK4-mediated signaling prevents the activation of NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory cytokines and pro-survival factors, ultimately inducing apoptosis in cancer cells that are dependent on this pathway.[3][5]
Inhibition of the FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][8] These mutations lead to constitutive activation of the FLT3 receptor, resulting in uncontrolled cell proliferation and survival through the activation of downstream pathways such as PI3K/AKT, RAS/MEK/ERK, and STAT5.[4]
Emavusertib has been shown to be a potent inhibitor of FLT3.[1][4] By blocking the kinase activity of both wild-type and mutated FLT3, Emavusertib can inhibit the downstream signaling pathways that drive leukemic cell growth.[4] This makes it a promising therapeutic agent for AML patients with FLT3 mutations, including those who have developed resistance to other FLT3 inhibitors.[8] The dual inhibition of IRAK4 may also play a role in overcoming resistance to FLT3 inhibitors, as IRAK4 can be upregulated as a resistance mechanism.[7][8]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of Emavusertib.
Table 1: In Vitro Potency of Emavusertib
| Target | Assay | IC50 | Reference |
| IRAK4 | Kinase Assay | 57 nM | [9] |
| Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | TLR-Stimulated THP-1 Cells | <250 nM | [1][9] |
Table 2: Selectivity of Emavusertib
| Target | Selectivity vs. IRAK4 | Reference |
| IRAK1 | >500-fold | [1][9] |
| IRAK2 | >350-fold | [9] |
| IRAK3 | >350-fold | [9] |
Experimental Protocols
Detailed experimental protocols are not extensively available in the provided search results. However, based on the descriptions of the studies, the following general methodologies were likely employed.
Kinase Inhibition Assays: To determine the IC50 value for IRAK4, a biochemical kinase assay would be performed. This typically involves:
-
Incubating recombinant human IRAK4 enzyme with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
-
Adding varying concentrations of Emavusertib to the reaction mixture.
-
Measuring the extent of substrate phosphorylation after a defined incubation period. This can be quantified using methods such as radioactive phosphate (B84403) incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphorylated substrate.
-
Plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Cytokine Release Assays: To measure the effect of Emavusertib on cytokine production, a cell-based assay using a monocytic cell line like THP-1 would be conducted. The general steps are:
-
Seeding THP-1 cells in multi-well plates.
-
Pre-treating the cells with a range of concentrations of Emavusertib for a specified duration (e.g., 60 minutes).[1]
-
Stimulating the cells with a TLR agonist (e.g., lipopolysaccharide [LPS] or lipoteichoic acid [LTA]) to induce cytokine production.[1]
-
Incubating the cells for a further period (e.g., 5 hours) to allow for cytokine secretion.[1]
-
Collecting the cell culture supernatant.
-
Quantifying the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.
-
Calculating the IC50 value for the inhibition of each cytokine's release.
Western Blot Analysis: To assess the impact of Emavusertib on signaling pathway components, western blotting would be utilized. A representative workflow would include:
-
Treating cancer cell lines with Emavusertib at various concentrations and for different time points.
-
Lysing the cells to extract total proteins.
-
Separating the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transferring the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probing the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., IRAK4, p65/REL-A).
-
Incubating with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detecting the protein bands using a chemiluminescent substrate and imaging system to visualize the changes in protein phosphorylation and expression.
Visualizations
Caption: Emavusertib inhibits IRAK4, blocking the TLR/IL-1R signaling cascade.
Caption: Dual inhibitory action of Emavusertib on IRAK4 and FLT3 signaling.
Conclusion
This compound is a targeted therapeutic agent with a well-defined dual mechanism of action against IRAK4 and FLT3. By inhibiting the IRAK4-mediated TLR/IL-1R signaling pathway, it effectively targets malignancies dependent on aberrant MyD88 signaling. Concurrently, its inhibition of FLT3 provides a direct therapeutic strategy for AML with FLT3 mutations. The preclinical and emerging clinical data underscore the potential of Emavusertib as a valuable addition to the therapeutic armamentarium for a range of hematologic cancers. Further research and ongoing clinical trials will continue to elucidate its full therapeutic utility and place in clinical practice.[3][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. onclive.com [onclive.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. curis.com [curis.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. Curis Announces Additional Data from TakeAim Leukemia Study - BioSpace [biospace.com]
An In-depth Technical Guide on Emavusertib Mesylate and the IRAK4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable, small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[2][3] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including hematologic malignancies and solid tumors, making IRAK4 an attractive therapeutic target.[4][5] Emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[6][7] This dual activity provides a potential therapeutic advantage in certain cancers.[8]
The IRAK4 Signaling Pathway
The IRAK4 signaling cascade is a cornerstone of the innate immune system. It is initiated by the activation of TLRs or IL-1Rs upon binding of their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[9] This activation leads to the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[10] MyD88, along with IRAK4 and other IRAK family members (IRAK1/2), forms a complex known as the Myddosome.[11]
Within the Myddosome, IRAK4, a catalytically active kinase, phosphorylates and activates IRAK1 and IRAK2.[3][10] This phosphorylation event triggers a downstream cascade, leading to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[10] TRAF6, in turn, activates the TAK1 complex (TGF-β-activated kinase 1), which subsequently activates two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4]
Activation of NF-κB and MAPK pathways culminates in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, and cell survival factors.[1][4] While essential for a normal immune response, aberrant and constitutive activation of the IRAK4 pathway can drive the proliferation and survival of malignant cells.[4][5]
Mechanisms of Aberrant IRAK4 Signaling in Cancer:
-
MyD88 Mutations: Activating mutations in the MYD88 gene, particularly the L265P mutation, are frequently found in B-cell lymphomas such as the Activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) and Waldenström's macroglobulinemia.[9][11] This mutation leads to spontaneous Myddosome formation and constitutive IRAK4 signaling.[11]
-
Spliceosome Mutations: In myeloid malignancies like myelodysplastic syndromes (MDS) and AML, mutations in spliceosome components such as SF3B1 and U2AF1 lead to the expression of a longer, hypermorphic isoform of IRAK4 (IRAK4-L).[9][11] IRAK4-L promotes Myddosome activation and downstream NF-κB signaling, contributing to leukemic cell survival.[9][11]
Emavusertib Mesylate: Mechanism of Action
Emavusertib is a potent and selective inhibitor of IRAK4.[11] It binds to the kinase domain of IRAK4, blocking its catalytic activity and preventing the phosphorylation of its downstream substrates, IRAK1 and IRAK2.[1] This inhibition effectively abrogates the entire downstream signaling cascade, leading to the suppression of NF-κB and MAPK activation.[11] The consequences of this inhibition include:
-
Reduced Pro-inflammatory Cytokine Production: Emavusertib has been shown to reduce the release of TNF-α, IL-1β, IL-6, and IL-8 from TLR-stimulated cells.[6]
-
Inhibition of Cell Proliferation and Survival: By blocking the pro-survival signals mediated by NF-κB, emavusertib can induce apoptosis in cancer cells that are dependent on the IRAK4 pathway.[11]
-
Dual FLT3 Inhibition: Emavusertib also inhibits wild-type and mutated forms of FLT3, providing an additional anti-leukemic mechanism, particularly in FLT3-mutated AML.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for emavusertib from preclinical studies.
| Parameter | Value | Assay/Cell Line | Reference |
| IRAK4 IC50 | 57 nM | In vitro kinase assay | [12] |
| Selectivity | >500-fold vs. IRAK1 | In vitro kinase assay | [6][12] |
| >350-fold vs. IRAK1, IRAK2, IRAK3 | Competition binding assay | [11] | |
| Cytokine Release IC50 | <250 nM (TNF-α, IL-1β, IL-6, IL-8) | TLR-Stimulated THP-1 Cells | [6][12] |
| IL-6 Secretion Inhibition | 36% | ABC DLBCL cell line | [11] |
| IL-10 Secretion Inhibition | 40% and 41% | Two ABC DLBCL cell lines | [11] |
| 35% | GCB DLBCL cell line | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A representative protocol for determining the IC50 of emavusertib against IRAK4 would involve a radiometric or fluorescence-based kinase assay.
-
Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide or protein substrate of IRAK4), ATP (radiolabeled with ³²P or ³³P for radiometric assays, or unlabeled for fluorescence-based assays), emavusertib at various concentrations, and assay buffer.
-
Procedure:
-
The IRAK4 enzyme is incubated with varying concentrations of emavusertib in the assay buffer for a defined pre-incubation period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA or acid).
-
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Fluorescence-based Assay: The assay may utilize a technology like LanthaScreen™ (Thermo Fisher Scientific) where a fluorescently labeled antibody recognizes the phosphorylated substrate, leading to a FRET signal that is measured on a plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each emavusertib concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
Cellular Assay for Cytokine Release (THP-1 Cells)
This protocol describes a method to assess the effect of emavusertib on TLR-mediated cytokine production in a human monocytic cell line.
-
Cell Culture: THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Cells are seeded into 96-well plates.
-
The cells are pre-treated with various concentrations of emavusertib or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 60 minutes).[6]
-
TLR signaling is stimulated by adding a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or lipoteichoic acid (LTA) for TLR2.[6]
-
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine production and release (e.g., 5 hours).[6]
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: The IC50 value for the inhibition of each cytokine is calculated by plotting the cytokine concentration against the emavusertib concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of Emavusertib.
Caption: Workflow for cellular cytokine release assay.
Clinical Development and Future Directions
Emavusertib is currently being evaluated in multiple clinical trials for the treatment of various hematologic malignancies and solid tumors, both as a monotherapy and in combination with other agents.[14][15] The "TakeAim Leukemia" (NCT04278768) and "TakeAim Lymphoma" (NCT03328078) trials are notable examples.[8][16]
Early clinical data have shown that emavusertib is generally well-tolerated and has demonstrated anti-tumor activity in heavily pretreated patients with AML and high-risk MDS, particularly those with U2AF1, SF3B1, or FLT3 mutations.[8][17] The recommended Phase 2 dose (RP2D) has been determined to be 300 mg twice daily.[14][18]
The dual inhibition of IRAK4 and FLT3 by emavusertib represents a promising strategy to overcome resistance mechanisms to single-agent FLT3 inhibitors.[7] Furthermore, the potential synergy of emavusertib with other targeted therapies, such as BTK inhibitors (e.g., ibrutinib), is being explored to enhance efficacy in B-cell malignancies.[11]
Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from emavusertib therapy. The nuclear localization of IRAK4 in conjunction with NF-κB proteins p50 and p65 is being investigated as a potential biomarker of response.[19]
Conclusion
Emavusertib is a first-in-class, orally bioavailable inhibitor of IRAK4 with dual activity against FLT3. Its mechanism of action, which involves the blockade of the Myddosome-dependent TLR/IL-1R signaling pathway, provides a strong rationale for its development in cancers characterized by aberrant activation of this pathway. Preclinical data have demonstrated its potency and selectivity, and ongoing clinical trials are beginning to establish its safety and efficacy in various hematologic malignancies. The continued investigation of emavusertib, both as a monotherapy and in combination regimens, holds significant promise for addressing unmet medical needs in oncology.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. selleckchem.com [selleckchem.com]
- 7. onclive.com [onclive.com]
- 8. curis.com [curis.com]
- 9. curis.com [curis.com]
- 10. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. firstwordpharma.com [firstwordpharma.com]
In Vitro Activity of Emavusertib Mesylate on Lymphoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib mesylate (formerly CA-4948) is an orally bioavailable small molecule that selectively inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that serves as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. In several hematologic malignancies, particularly B-cell lymphomas with activating mutations in the MYD88 gene, this pathway is constitutively active, driving tumor cell proliferation and survival. Emavusertib's primary mechanism of action is the inhibition of IRAK4 kinase activity, which in turn blocks the downstream activation of NF-κB and MAPK signaling pathways, ultimately leading to apoptosis of malignant cells.[1] This technical guide provides a comprehensive overview of the in vitro activity of Emavusertib on lymphoma cells, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Data: In Vitro Efficacy of Emavusertib
The anti-proliferative activity of Emavusertib has been evaluated across a panel of lymphoma cell lines, demonstrating potent inhibition, particularly in those harboring the MYD88 L265P mutation. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Lymphoma Subtype | MYD88 Mutation Status | Emavusertib IC50 | Reference |
| Karpas1718 | Marginal Zone Lymphoma (MZL) | L265P | 3.72 µM | [2] |
| VL51 (Ibrutinib-Resistant) | Marginal Zone Lymphoma (MZL) | Not Specified | >10 µM | [1] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | L265P | Not explicitly stated, but synergistic with BTK inhibitors | [3] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | L265P | Not explicitly stated, but synergistic with BTK inhibitors | [3] |
| HBL-1 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | L265P | Not explicitly stated, but synergistic with BTK inhibitors | [3] |
| A20 | B-cell Lymphoma | Not Specified | 2.45 µM (proliferative IC50) | [4] |
Note: The efficacy of Emavusertib can be influenced by the specific genetic context of the cancer cells. For instance, in ibrutinib-resistant MZL cell lines, Emavusertib has been shown to restore sensitivity to ibrutinib (B1684441) when used in combination.[1]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the methods for its investigation, the following diagrams are provided.
Caption: Emavusertib's mechanism of action in the TLR/MYD88 signaling pathway.
Caption: A generalized experimental workflow for assessing the in vitro activity of Emavusertib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Emavusertib in lymphoma cell lines.[3]
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly10, TMD8, HBL1, Karpas-1718)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells in RPMI-1640 medium.
-
Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium. The optimal seeding density should be determined for each cell line.
-
-
Drug Treatment:
-
Prepare a stock solution of Emavusertib in DMSO.
-
Perform serial dilutions of Emavusertib in culture medium to achieve final concentrations ranging from 0.01 to 10 µM.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of IRAK4 Signaling
This protocol is for assessing the effect of Emavusertib on the phosphorylation of IRAK4 and downstream NF-κB signaling.[2]
Materials:
-
Lymphoma cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IRAK4 (Thr345/Ser346)
-
Rabbit anti-IRAK4
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat lymphoma cells with various concentrations of Emavusertib for a specified time (e.g., 2, 6, or 24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying Emavusertib-induced apoptosis by flow cytometry.[5]
Materials:
-
Lymphoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat lymphoma cells with Emavusertib at various concentrations for a predetermined time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as compensation controls.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Use quadrant analysis to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of apoptotic cells (early + late).
-
Conclusion
This compound demonstrates significant in vitro activity against lymphoma cells, particularly those with oncogenic MYD88 mutations. Its mechanism of action, through the targeted inhibition of IRAK4, leads to the suppression of pro-survival signaling pathways and the induction of apoptosis. The provided protocols offer a framework for the continued investigation and characterization of Emavusertib's anti-lymphoma effects, which may guide its further clinical development as a promising therapeutic agent.
References
Emavusertib Mesylate (CA-4948): A Technical Guide on its Application in FLT3-Mutated Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent drivers in acute myeloid leukemia (AML), conferring a poor prognosis and high rates of relapse. While targeted FLT3 inhibitors have improved outcomes, acquired resistance remains a significant clinical challenge. Emavusertib (B3028269) (formerly CA-4948) is an investigational, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both FLT3 and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical mediator in inflammatory pathways and has been identified as a key component of adaptive resistance to FLT3 inhibition.[2][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and clinical development of emavusertib for the treatment of FLT3-mutated leukemia, presenting a potential new therapeutic strategy to overcome resistance and improve patient outcomes.
Introduction: The Challenge of FLT3-Mutated AML
Acute myeloid leukemia is a heterogeneous malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[2] FLT3 gene mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2][4] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1]
The development of FLT3 inhibitors has marked a significant advancement in the treatment of this AML subtype. However, the clinical benefit is often transient due to the emergence of resistance.[1][4] Resistance mechanisms can be target-dependent (e.g., secondary FLT3 mutations) or target-independent, involving the activation of alternative survival pathways.[3][4] One such critical resistance pathway involves the upregulation of IRAK4, a serine/threonine kinase essential for signaling through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3] This upregulation drives compensatory pro-survival signaling, allowing leukemia cells to evade FLT3-targeted therapy.[2][5] Emavusertib's dual inhibition of both FLT3 and IRAK4 presents a rational approach to simultaneously block the primary oncogenic driver and a key resistance mechanism.[2]
Mechanism of Action: Dual Inhibition of FLT3 and IRAK4
Emavusertib is a potent, multi-targeted kinase inhibitor.[6] Its therapeutic rationale in FLT3-mutated leukemia stems from its ability to concurrently inhibit two key signaling nodes:
-
FLT3 Inhibition : Emavusertib directly binds to and inhibits the kinase activity of both wild-type and mutated forms of FLT3, including ITD and TKD variants.[7][8] This action blocks the downstream signaling cascades, such as PI3K-AKT, RAS-MEK-ERK, and STAT5, which are crucial for leukemic cell proliferation and survival.[9]
-
IRAK4 Inhibition : Emavusertib is a highly selective inhibitor of IRAK4, a central component of the myddosome complex that mediates TLR and IL-1R signaling.[1][10] By inhibiting IRAK4, emavusertib blocks the activation of downstream pathways, including NF-κB and MAPK, which promote inflammation and cell survival.[5][8] This is particularly relevant as IRAK4 is upregulated during anti-FLT3 therapy, contributing to adaptive resistance.[2][3]
The dual targeting by emavusertib is designed to provide a more durable and profound anti-leukemic effect than inhibiting either target alone.
Preclinical Evaluation
Emavusertib has demonstrated significant anti-leukemic activity in a range of preclinical models, validating its dual-targeting mechanism.
In Vitro Activity
In vitro studies have established the potency and selectivity of emavusertib. The compound shows high binding affinity for IRAK4 and various FLT3 mutants.[7] It effectively induces cytotoxic activity in FLT3-mutated AML cell lines at nanomolar concentrations.[7][11] A dose-dependent decrease in cell viability was observed in the FLT3-ITD-positive MOLM-13 cell line, with a 50% inhibitory concentration (IC50) of 150 nM after 20 hours of treatment.[4]
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | IRAK4 | 23 nM | [7] |
| FLT3 (wt, ITD, ITD/D835V) | 8–31 nM | [7] | |
| Cytotoxicity (IC50) | FLT3-mutated AML cells | 58-200 nM | [7][11] |
| MOLM-13 (FLT3-ITD) | 150 nM (20h) | [4] | |
| Selectivity | IRAK4 vs. IRAK1 | >500-fold | [7][10] |
| Cytokine Inhibition (IC50) | TNF-α, IL-6, etc. (THP-1) | <250 nM | [10] |
In Vivo Animal Models
The anti-tumor efficacy of emavusertib has been confirmed in vivo. In mouse models of FLT3-mutated AML, emavusertib induced cytotoxic activity equivalent to the FLT3 inhibitor quizartinib (B1680412) and superior to midostaurin (B1676583) in certain resistant models (FLT3-ITD/F691L).[7][11] Notably, emavusertib also demonstrated efficacy in FLT3 wild-type AML models by blocking bone marrow engraftment, an effect not observed with pure FLT3 inhibitors, highlighting the contribution of IRAK4 inhibition.[7][11]
Clinical Development in FLT3-Mutated Leukemia
Emavusertib is being investigated in the multi-center, open-label Phase 1/2a TakeAim Leukemia trial (NCT04278768) for patients with relapsed or refractory (R/R) AML and high-risk myelodysplastic syndromes (MDS).[2][12]
Study Design
The trial consists of a Phase 1 dose-escalation part to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a Phase 2a dose-expansion part to assess anti-cancer activity in specific molecularly defined cohorts.[12][13] Key cohorts for the Phase 2a expansion include R/R AML patients with FLT3 mutations and R/R AML or HR-MDS patients with spliceosome mutations (SF3B1 or U2AF1).[12] The RP2D for emavusertib monotherapy was established as 300 mg administered orally twice daily (BID) in 28-day cycles.[2][13]
Clinical Efficacy
Data from the TakeAim Leukemia trial have demonstrated encouraging monotherapy anti-cancer activity for emavusertib in heavily pretreated R/R AML patients with FLT3 mutations.[2] Notably, responses have been observed in patients who have previously progressed on other FLT3 inhibitors.[14] Across multiple data readouts, emavusertib has induced deep and durable responses, including complete remissions (CR), CR with partial hematologic recovery (CRh), and morphologic leukemia-free state (MLFS).[5][15][16] In responders, treatment led to significant reductions in bone marrow blasts and a decrease or clearance of detectable FLT3-ITD mutations.[2][14]
| Data Cutoff (Patient N) | Key Efficacy Outcomes (FLT3m Cohort) | Reference |
| June 2023 (N=10) | 2 CRs, 1 MLFS. Blast reductions of 99-100% in 3 evaluable patients. | [14] |
| Feb 2024 (N=12) | 6 Overall Responses, including 4 CR/CRh. | [8][15] |
| July 2024 (N=17 response-evaluable) | 7 Responses: 4 CR, 1 CRh, 2 MLFS. On-treatment duration range of 85-324 days. | [5] |
Safety and Tolerability
Emavusertib has shown a favorable and manageable safety profile.[14] No dose-limiting myelosuppression has been reported.[6][14] The most common treatment-related adverse events (TRAEs) of Grade 3 or higher were generally reversible and included increases in creatine (B1669601) phosphokinase (CPK), nausea, fatigue, and diarrhea.[6] Rhabdomyolysis was identified as an adverse event of special interest, with a higher incidence at doses above the RP2D; the events were reversible and manageable.[6][13]
| Adverse Event Category | Details | Reference |
| Grade ≥3 TRAEs (Overall) | Reported in ~28.3% of all patients treated. Most were reversible and manageable. | [5] |
| Common Grade ≥3 TRAEs | Creatine phosphokinase (CPK) increase, nausea, dizziness, fatigue, diarrhea, alanine (B10760859) transaminase (ALT) increase. | [6] |
| Myelosuppression | No dose-limiting myelosuppression reported. | [6][14] |
| Adverse Event of Special Interest | Rhabdomyolysis: Reversible and manageable. Occurred with greater frequency at higher dose levels (≥400 mg BID). Using objective criteria, reported in 1/123 patients. | [8][13] |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
-
Cell Line : THP-1 human monocytic cells.[10]
-
Protocol :
-
Plate THP-1 cells in appropriate culture medium.
-
Treat cells with varying concentrations of Emavusertib (e.g., 0.1 µM to 10 µM) or DMSO vehicle control for 60 minutes at 37°C.[10]
-
Stimulate cells by adding a TLR agonist, such as 10X Lipoteichoic acid (LTA), to a final concentration of 10 µg/ml.[10]
-
Incubate plates for 5 hours at 37°C in a CO₂ incubator.[10]
-
Centrifuge the plates at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and analyze for cytokine levels (e.g., TNFα, IL-6) using a suitable method like ELISA.[10]
-
In Vitro AML Cell Viability Assay
-
Cell Lines : FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11).[4]
-
Protocol :
-
Seed AML cells in 96-well plates.
-
Treat cells with a range of Emavusertib concentrations in a dose-escalation manner.
-
Incubate for a defined period (e.g., 20 hours or 72 hours).[4]
-
Assess cell viability using a standard method, such as a resazurin-based assay or Annexin V/PI staining for apoptosis via imaging cytometry.[4]
-
Calculate IC50 values by plotting cell viability against drug concentration.
-
Clinical Trial Protocol (TakeAim Leukemia - Monotherapy Arm)
-
Identifier : NCT04278768.[12]
-
Phase : 1 (Dose Escalation) / 2a (Dose Expansion).[2]
-
Patient Population : Adults with relapsed/refractory AML or high-risk MDS. Phase 2a expansion focuses on patients with FLT3 mutations or specific spliceosome mutations.[12]
-
Intervention : Emavusertib (CA-4948) administered orally twice daily (BID) in continuous 28-day cycles.[12]
-
Primary Outcome Measures :
-
Assessments : Safety assessments (adverse events), efficacy assessments (bone marrow aspirates and biopsies), pharmacokinetic (PK) and pharmacodynamic (PD) analyses are conducted at baseline and specified time points throughout the trial.[2]
Conclusion and Future Directions
Emavusertib is a promising, first-in-class dual inhibitor of IRAK4 and FLT3 that has demonstrated a manageable safety profile and significant single-agent anti-leukemic activity in patients with heavily pretreated, FLT3-mutated R/R AML.[2][15] Its unique mechanism of action, which simultaneously targets a primary oncogenic driver and a key adaptive resistance pathway, offers a compelling strategy to improve the depth and durability of response in this high-risk population.[3][8]
Ongoing research is focused on further defining the role of emavusertib in myeloid malignancies. Future directions include evaluating emavusertib in combination with other standard-of-care agents, such as hypomethylating agents (e.g., azacitidine) and BCL2 inhibitors (e.g., venetoclax), to potentially enhance efficacy and overcome other resistance mechanisms.[6][16][17] The continued development of emavusertib holds the potential to address a significant unmet need for patients with FLT3-mutated leukemia.
References
- 1. curis.com [curis.com]
- 2. ascopubs.org [ascopubs.org]
- 3. curis.com [curis.com]
- 4. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. onclive.com [onclive.com]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. curis.com [curis.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. onclive.com [onclive.com]
- 16. onclive.com [onclive.com]
- 17. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Emavusertib Mesylate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib mesylate (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This dual inhibition makes it a promising therapeutic candidate for various hematological malignancies, including acute myeloid leukemia (AML) and B-cell lymphomas, particularly those with mutations in MYD88 or FLT3.[3][4][5][6] Emavusertib has demonstrated the ability to block the TLR/MYD88 signaling pathway, leading to reduced pro-inflammatory cytokine production and induction of apoptosis in cancer cells.[3][7] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Emavusertib exerts its anti-tumor effects by inhibiting two key kinases:
-
IRAK4: A critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[7] Inhibition of IRAK4 blocks the activation of NF-κB, a transcription factor crucial for the expression of pro-inflammatory cytokines and cell survival proteins.[7] This is particularly relevant in malignancies with activating mutations in the MYD88 gene, which leads to constitutive activation of the IRAK4 pathway.[8]
-
FLT3: A receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active and drives the proliferation and survival of leukemic cells.[2][3] Emavusertib has shown activity against both wild-type and mutated forms of FLT3.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Key Mutations | Assay | IC50 (nM) | Reference |
| MOLM-13 | AML | FLT3-ITD | Cytotoxicity Assay | 150 | [9] |
| MOLM-14 | AML | FLT3-ITD/KD | Cytotoxicity Assay | 58-200 | [3] |
| MV4-11 | AML | FLT3-ITD | Cytotoxicity Assay | 58-200 | [3] |
| THP-1 | AML | FLT3-wt | Cytokine Release Assay | <250 | [1] |
| OCI-Ly3 | DLBCL (ABC) | MYD88-L265P | Not Specified | Not Specified | [3] |
| Karpas-1718 | MZL | MYD88 L265P | MTT Assay | 3720 | [5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. AML: Acute Myeloid Leukemia; DLBCL (ABC): Diffuse Large B-Cell Lymphoma (Activated B-Cell subtype); MZL: Marginal Zone Lymphoma.
Table 2: Effect of this compound on Cytokine Secretion
| Cell Line | Treatment | Cytokine | Percent Inhibition | Reference |
| ABC DLBCL Cell Line 1 | Emavusertib | IL-6 | 36% | [3] |
| ABC DLBCL Cell Line 1 | Emavusertib | IL-10 | 40% | [3] |
| ABC DLBCL Cell Line 2 | Emavusertib | IL-10 | 41% | [3] |
| GCB DLBCL Cell Line | Emavusertib | IL-10 | 35% | [3] |
| THP-1 | Emavusertib | TNF-α, IL-1β, IL-6, IL-8 | IC50 <250 nM | [1] |
GCB: Germinal Center B-cell-like.
Mandatory Visualizations
Caption: this compound dual-inhibits IRAK4 and FLT3 signaling pathways.
Caption: Workflow for assessing cell viability using a luminescent-based assay.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[10]
Materials:
-
Target cancer cell lines (e.g., MOLM-13, MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Drug Treatment: Add 100 µL of the drug dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of Emavusertib.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Assay Procedure: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well.[10] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the normalized values against the logarithm of the drug concentration. c. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis for Phosphorylated Proteins
This protocol is to assess the effect of this compound on the phosphorylation status of target proteins like IRAK4, FLT3, and downstream effectors.[11]
Materials:
-
Target cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-FLT3, anti-FLT3, anti-phospho-NF-κB, anti-NF-κB, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.[11]
-
Preparation of Cell Lysates: a. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[11] b. Incubate on ice for 30 minutes with intermittent vortexing.[11] c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.[11] b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is to quantify the induction of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include an untreated and a vehicle control.
-
Cell Harvesting: a. For suspension cells, collect cells by centrifugation. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells. Combine both fractions. b. Wash the collected cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Cytokine Secretion Assay (ELISA)
This protocol is to measure the effect of this compound on the production of inflammatory cytokines like TNF-α, IL-6, and IL-10.[1]
Materials:
-
THP-1 cells (or other relevant cell lines)
-
This compound
-
Lipopolysaccharide (LPS) or other TLR agonist
-
Human TNF-α, IL-6, and IL-10 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment: a. Seed THP-1 cells in a 96-well plate. b. Treat the cells with various concentrations of this compound for 60 minutes. Include a vehicle control.[1]
-
Cell Stimulation: a. Stimulate the cells with a TLR agonist (e.g., 10 µg/mL Lipoteichoic acid (LTA) or 100 ng/mL LPS) to induce cytokine production.[1] b. Include an unstimulated control.
-
Incubation: Incubate the plate for 5-24 hours at 37°C in a CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatants.[1]
-
ELISA: a. Perform the ELISA for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's protocol for the specific kit. b. Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with a detection antibody, an enzyme conjugate, and a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the provided cytokine standards. b. Calculate the concentration of each cytokine in the samples based on the standard curve. c. Determine the percentage of cytokine inhibition by this compound compared to the stimulated vehicle control.
References
- 1. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ldn.de [ldn.de]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Emavusertib Mesylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) Mesylate (also known as CA-4948) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. Its mechanism of action involves the blockade of the MYD88 signaling pathway, which subsequently inhibits the activation of Nuclear Factor-kappa B (NF-κB)[3][4][5]. This inhibition leads to a reduction in pro-inflammatory cytokine production and induces apoptosis in cancer cells, making it a promising therapeutic agent for various hematological malignancies, including those with MYD88 or FLT3 mutations[1][3][6][7]. These application notes provide detailed protocols for the use of Emavusertib Mesylate in common cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
Emavusertib targets and binds to the kinase activity of IRAK4, a crucial component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways[4][6]. In malignancies with activating mutations in MYD88, IRAK4 is constitutively active, leading to downstream activation of NF-κB and subsequent cell proliferation and survival[3][6][8]. By inhibiting IRAK4, Emavusertib effectively blocks this signaling cascade[3][4]. Additionally, Emavusertib inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), thereby demonstrating anti-leukemic activity[2][3].
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 | Reference |
| MOLM-14 | Acute Myeloid Leukemia (AML) | FLT3-ITD/KD | 58-200 nM | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 58-200 nM | [3] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | MYD88 mutant | 1.5 µM | [5] |
| Karpas1718 | Marginal Zone Lymphoma (MZL) | MYD88 L265P | 3.72 µM | [1] |
| Ibrutinib-resistant MZL | Marginal Zone Lymphoma (MZL) | Varies | 1-5 µM | [1] |
| THP-1 | Monocytic Cell Line | Not specified | <250 nM (cytokine release) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of stock and working solutions of this compound for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. curis.com [curis.com]
- 7. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 8. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Mesylate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Emavusertib (B3028269) Mesylate (also known as CA-4948), a potent and orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). [1][2]
Emavusertib Mesylate has demonstrated significant anti-tumor activity in preclinical models of hematologic malignancies, including those with mutations in the MYD88 gene.[3][4] It functions by inhibiting the IRAK4 signaling pathway, which is a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades that lead to the activation of NF-κB.[5][6]
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is essential to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly in DMSO.[2] Sonication or gentle heating may be required to achieve complete dissolution.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 27.78 - 50 | 56.52 - 101.73 | Hygroscopic nature of DMSO can affect solubility; use of newly opened solvent is recommended. Sonication may be necessary.[1][2][7] |
| Ethanol | 2 | - | |
| Water | < 0.1 | - | Considered insoluble.[1] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM DMSO Stock)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 491.5 g/mol ), weigh out 0.4915 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][7]
In Vivo Formulation Preparation (Oral Gavage)
This protocol provides a general guideline for preparing an this compound formulation suitable for oral administration in animal models. The final concentration and vehicle composition may need to be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water) or 0.5% Carboxymethyl cellulose-Na (CMC-Na)[1]
Procedure for a Clear Solution (e.g., 2.08 mg/mL): [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the solvents sequentially:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
-
Mix well after the addition of each solvent.
-
Add 45% saline to reach the final volume and concentration.
-
Vortex the final solution until it is clear and homogenous. This formulation should be used immediately.[2]
Procedure for a Suspension (for higher doses): [1]
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of the 0.5% CMC-Na solution to form a paste.
-
Gradually add the remaining 0.5% CMC-Na solution while continuously stirring or vortexing to create a homogenous suspension.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the kinase activity of IRAK4.[5] IRAK4 is a crucial kinase in the signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[6] Upon ligand binding to these receptors, the adaptor protein MYD88 recruits IRAK4, leading to the formation of the "Myddosome" complex.[6][9] This initiates a phosphorylation cascade that ultimately results in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and survival factors.[5][6] By inhibiting IRAK4, Emavusertib blocks this signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway.[9][10]
Caption: Emavusertib inhibits IRAK4, blocking the TLR/IL-1R signaling pathway.
Experimental Workflow: In Vivo Study
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
Caption: A generalized workflow for an in vivo study with Emavusertib.
References
- 1. CA-4948 | IRAK | FLT | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Facebook [cancer.gov]
- 6. curis.com [curis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Mesylate: Application Notes and Protocols for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) mesylate (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its dual mechanism of action makes it a compelling candidate for the treatment of various hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). Emavusertib targets key signaling pathways involved in cancer cell proliferation, survival, and inflammatory responses.[2][3]
Mutations in genes such as FLT3 are common drivers in AML. Additionally, mutations in spliceosome components like SF3B1 and U2AF1, often found in MDS and AML, can lead to the overexpression of a long isoform of IRAK4 (IRAK4-L), which promotes oncogenic signaling.[3][4] Emavusertib's ability to inhibit both FLT3 and IRAK4 provides a targeted approach to counteract these oncogenic drivers.[2] Preclinical and clinical studies have demonstrated its anti-leukemic activity, particularly in patient populations with these specific mutations.[1][5]
These application notes provide an overview of Emavusertib's mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures to facilitate further research and development.
Data Presentation
In Vitro Anti-proliferative Activity of Emavusertib
| Cell Line | Cancer Type | Genotype | IC50 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Not explicitly quantified, but demonstrated cytotoxic activity equivalent to quizartinib (B1680412) and midostaurin.[6] |
| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | Not explicitly quantified, but demonstrated sensitivity in cell-based assays.[6] |
| FLT3-ITD/D835Y mutant AML | Acute Myeloid Leukemia | FLT3-ITD/D835Y | Demonstrated cytotoxic activity similar to midostaurin.[6] |
| FLT3-ITD/F691L mutant AML | Acute Myeloid Leukemia | FLT3-ITD/F691L | Showed greater cytotoxic activity compared to quizartinib.[6] |
In Vivo Anti-tumor Efficacy of Emavusertib in AML Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| MV4-11 (FLT3-ITD) Xenograft | Emavusertib (12.5, 25, 50, and 100 mg/kg) | Not specified | Induced tumor regression during a 21-day treatment period.[6] |
| OCI-Ly3 (ABC DLBCL with MYD88-L265P) Xenograft | Emavusertib (100 mg/kg) | Once daily (qd) | >90% tumor growth inhibition. |
| OCI-Ly3 (ABC DLBCL with MYD88-L265P) Xenograft | Emavusertib (200 mg/kg) | Once daily (qd) | Partial tumor regression. |
Clinical Efficacy of Emavusertib in Relapsed/Refractory (R/R) Hematological Malignancies (TakeAim Leukemia Trial - Phase 1)
| Disease | Patient Subgroup (Mutation) | N | Complete Response (CR/CRh/CRi) Rate | Other Responses |
| AML | SF3B1 or U2AF1 | 5 | 40% (1 CR, 1 CRh) | - |
| High-Risk MDS | SF3B1 or U2AF1 | 7 | 57% (marrow CR) | 1 with RBC transfusion independence |
| AML | FLT3 | 3 | 33% (1 CR) | 2 became FLT3-negative |
| AML | FLT3 (n=11) | 11 | - | 3 CR, 1 CRh, 2 MLFS |
| AML | Splicing Factor (n=15) | 15 | - | 1 CR, 2 CRh/CRi, 1 MLFS |
| AML | Objective Responders (n=19) | 19 | - | 10 Objective Responses (6 CR, 2 CRi/CRh, 2 MLFS)[5] |
CR = Complete Response, CRh = Complete Response with partial hematologic recovery, CRi = Complete Response with incomplete hematologic recovery, MLFS = Morphologic Leukemia-Free State.
Signaling Pathways and Experimental Workflows
Emavusertib Mechanism of Action
Caption: Emavusertib inhibits IRAK4 and FLT3 signaling pathways.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for determining the in vitro potency of Emavusertib.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of Emavusertib.
Experimental Protocols
In Vitro Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Emavusertib in hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Emavusertib mesylate
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of Emavusertib in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest drug dose).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the normalized values against the logarithm of the drug concentration to generate a dose-response curve.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
Objective: To assess the effect of Emavusertib on the phosphorylation status of key proteins in the IRAK4 and FLT3 signaling pathways.
Materials:
-
Hematological malignancy cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to reach logarithmic growth phase.
-
Treat cells with various concentrations of Emavusertib (and vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Emavusertib in a subcutaneous AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
Matrigel (optional)
-
Emavusertib formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 AML cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Emavusertib or vehicle control orally (e.g., once or twice daily) at the desired dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. The formula for tumor volume is (Length x Width²) / 2.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis to compare treatment and control groups.
-
Conclusion
This compound has demonstrated significant preclinical and clinical activity in hematological malignancies, particularly in AML and MDS with specific genetic drivers. Its dual inhibition of IRAK4 and FLT3 offers a rational therapeutic strategy for these diseases. The provided protocols and data serve as a resource for researchers to further investigate the potential of Emavusertib and to develop novel therapeutic approaches for patients with hematological cancers.
References
- 1. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Curis, Inc. (CRIS): Assessing the Strategic Potential of Emavusertib in Hematologic Malignancies [ainvest.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Emavusertib Mesylate in Combination with Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Emavusertib Mesylate (CA-4948) and venetoclax (B612062) presents a promising therapeutic strategy for various hematological malignancies, including Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL). This document provides detailed application notes on the scientific rationale for this combination, summarizes key preclinical and clinical findings, and offers comprehensive protocols for evaluating their synergistic effects in a laboratory setting.
Emavusertib is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Venetoclax is a highly selective B-cell lymphoma 2 (BCL-2) inhibitor. The dual targeting of pathways involved in cell survival and proliferation forms the basis of the synergistic anti-tumor activity observed with this combination.
Mechanism of Action
This compound: Emavusertib targets IRAK4, a critical component of the myddosome signaling complex downstream of Toll-like receptors (TLRs) and the IL-1 receptor. Inhibition of IRAK4 blocks the activation of NF-κB and MAPK pathways, which are crucial for the survival and proliferation of malignant cells, particularly those with MYD88 mutations.[1][2] Additionally, Emavusertib inhibits FLT3, a receptor tyrosine kinase frequently mutated and constitutively activated in AML, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK.
Venetoclax: Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[3] This binding displaces pro-apoptotic proteins like BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[3][4]
Combined Effect: The combination of Emavusertib and venetoclax targets two distinct and critical survival pathways in cancer cells. By inhibiting IRAK4/FLT3 signaling, Emavusertib can downregulate the expression of anti-apoptotic proteins, including MCL-1, a known resistance factor to venetoclax.[1] This sensitization of cancer cells to BCL-2 inhibition by venetoclax leads to a potent synergistic induction of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Combined inhibition of IRAK4/FLT3 and BCL-2 pathways.
Caption: Workflow for evaluating the combination therapy.
Preclinical and Clinical Data Summary
Preclinical In Vitro and In Vivo Data
Preclinical studies have demonstrated the synergistic anti-tumor effects of combining Emavusertib (CA-4948) with venetoclax in various hematological cancer models.
| Model System | Single Agent Activity (Tumor Growth Inhibition) | Combination Activity (Tumor Growth Inhibition) | Reference |
| OCI-Ly10 DLBCL Xenograft | Emavusertib (50 mg/kg): 63% | Emavusertib + Venetoclax: Tumor Regression | [5] |
| Venetoclax (75 mg/kg): 71% | [5] | ||
| AML Cell Lines | Moderate growth inhibition with single agents | Enhanced growth inhibition and induction of cell death in 2 of 4 cell lines | [6] |
Clinical Trial Information
A phase 1/2 clinical trial (NCT04278768) is evaluating the safety and efficacy of Emavusertib as a monotherapy and in combination with venetoclax in patients with relapsed or refractory AML or high-risk myelodysplastic syndrome (MDS).[7][8]
| Clinical Trial Phase | Patient Population | Dosing (Combination Arm) | Key Objectives |
| Phase 1b | Relapsed/Refractory AML or hrMDS | Emavusertib: Starting at 200 mg BID for 21 days of a 28-day cycleVenetoclax: 100 mg on Day 1, ramp-up to 400 mg daily for 21 days of a 28-day cycle | Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), assess safety and tolerability. |
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of the Emavusertib and venetoclax combination.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of Emavusertib and venetoclax on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AML or DLBCL cell lines)
-
Complete cell culture medium
-
This compound (CA-4948)
-
Venetoclax
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment (if applicable) and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Emavusertib and venetoclax in DMSO.
-
Prepare serial dilutions of each drug and the combination in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control medium.
-
Incubate the plate for 72 hours (or a time course of 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all experimental values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves and calculate the IC₅₀ values for each drug and the combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Emavusertib and venetoclax using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (CA-4948)
-
Venetoclax
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the treatment period (e.g., 0.5 x 10⁶ cells/well).
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with Emavusertib, venetoclax, the combination, or vehicle control at predetermined concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) in the treated samples to the vehicle control.
-
Protocol 3: Western Blot Analysis
This protocol is for assessing the effect of Emavusertib and venetoclax on key signaling proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (CA-4948)
-
Venetoclax
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-IRAK4, IRAK4, p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK, BCL-2, MCL-1, BIM, Cleaved Caspase-3, PARP, β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The combination of this compound and venetoclax holds significant promise for the treatment of hematological malignancies. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic anti-tumor effects of this combination. Rigorous in vitro evaluation using the described methodologies will be crucial for further elucidating the mechanisms of synergy and informing the clinical development of this promising therapeutic strategy.
References
- 1. curis.com [curis.com]
- 2. Emavusertib in combination with azacitidine and venetoclax in patients with AML | VJHemOnc [vjhemonc.com]
- 3. Emavusertib (+ Venetoclax) for Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ascopubs.org [ascopubs.org]
- 5. curis.com [curis.com]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Mesylate: Application Notes and Protocols for Primary Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving Emavusertib (B3028269) Mesylate (CA-4948) with primary cells. Detailed protocols for cell isolation, treatment, and subsequent analysis are outlined to facilitate research into the therapeutic potential of this IRAK4 and FLT3 inhibitor.
Introduction
Emavusertib (CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which rely on the adaptor protein MYD88.[3] Dysregulation of this pathway is implicated in various hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and certain B-cell lymphomas, particularly those harboring MYD88 or spliceosome (SF3B1, U2AF1) mutations.[3][4][5] By inhibiting IRAK4, Emavusertib blocks the downstream activation of NF-κB, leading to reduced pro-inflammatory cytokine production and induction of apoptosis in cancer cells.[1][4]
Data Presentation
The following tables summarize key quantitative data for Emavusertib based on preclinical studies.
Table 1: Emavusertib In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| IRAK4 IC50 | Enzyme Assay | 57 nM | [4] |
| Cytokine Release IC50 (TNF-α, IL-1β, IL-6, IL-8) | THP-1 Cells (TLR-stimulated) | <250 nM | [1] |
| Apoptosis Induction | Marginal Zone Lymphoma (MZL) cell lines | 10 µM (72h) | [1] |
| Cell Viability Assay | Primary AML cells | 100 nM (20h) | [6] |
Table 2: Emavusertib Selectivity
| Kinase | Selectivity vs. IRAK4 | Reference |
| IRAK1 | >500-fold | [1] |
| IRAK2 | >350-fold | [1] |
| IRAK3 | >350-fold | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway targeted by Emavusertib and a general experimental workflow for primary cell-based assays.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mononuclear Cells from Patient Samples
This protocol describes the isolation of mononuclear cells (MNCs), including primary leukemia or lymphoma cells, from peripheral blood or bone marrow.
Materials:
-
Peripheral blood or bone marrow aspirate from patients
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
RPMI-1640 or IMDM culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Optional: Cytokines and growth factors (e.g., IL-3, SCF, G-CSF, GM-CSF)
Procedure:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample onto an equal volume of Ficoll-Paque in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing the MNCs.
-
Wash the collected MNCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete culture medium (RPMI-1640 or IMDM supplemented with 10-20% FBS and 1% Penicillin-Streptomycin).
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells at a density of 1-2 x 10^6 cells/mL in a culture flask or multi-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Emavusertib Treatment of Primary Cells
Materials:
-
Cultured primary mononuclear cells
-
Emavusertib Mesylate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the Emavusertib stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Seed the primary cells in multi-well plates at the appropriate density for the intended endpoint assay.
-
Add the Emavusertib dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 20-72 hours) at 37°C and 5% CO2.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis in Emavusertib-treated primary cells by flow cytometry.[7][8]
Materials:
-
Emavusertib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest the cells after Emavusertib treatment by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 4: Cytokine Release Assay by ELISA
This protocol measures the concentration of pro-inflammatory cytokines in the supernatant of Emavusertib-treated primary cells.
Materials:
-
Supernatants from Emavusertib-treated and control cells
-
Human cytokine ELISA kit (e.g., for TNF-α, IL-6)
-
Microplate reader
Procedure:
-
After the treatment period, centrifuge the cell plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Western Blot for IRAK4 Signaling Pathway Analysis
This protocol is for assessing the levels of total and phosphorylated proteins in the IRAK4 signaling cascade.
Materials:
-
Emavusertib-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-IRAK4, anti-phospho-IRAK1, anti-p65/REL-A, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Emavusertib Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib Mesylate (formerly CA-4948) is a potent, orally bioavailable small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism of action involves the disruption of critical signaling pathways that are often dysregulated in various hematological malignancies.[2][3] By inhibiting IRAK4, Emavusertib blocks the MyD88-dependent signaling cascade, which leads to the downstream inhibition of Nuclear Factor-kappa B (NF-κB), a key transcription factor for cell survival and proliferation.[4][5] This inhibition ultimately drives cancer cells towards apoptosis.[2][4] Additionally, its activity against FLT3 makes it a targeted therapy for malignancies harboring FLT3 mutations.[1]
Flow cytometry is an essential tool for elucidating the cellular response to Emavusertib treatment. This technique allows for the precise quantification of key cellular processes such as apoptosis and cell cycle progression at the single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of Emavusertib and a general workflow for the flow cytometric analysis of its effects.
Caption: Emavusertib inhibits IRAK4, blocking the NF-κB pathway and promoting apoptosis.
Caption: Experimental workflow for flow cytometry analysis after Emavusertib treatment.
Data Presentation
Preclinical studies have demonstrated that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. The following tables summarize representative quantitative data from flow cytometric analyses of MOLM-13 acute myeloid leukemia cells treated with Emavusertib (CA-4948).
Table 1: Apoptosis Analysis in MOLM-13 Cells
| Treatment (24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 3.1 | 1.7 |
| Emavusertib (100 nM) | 85.6 | 10.3 | 4.1 |
| Emavusertib (100 nM) + Venetoclax (25 nM) | 65.3 | 25.4 | 9.3 |
Data are representative and compiled based on graphical representations from preclinical studies. Actual values may vary based on experimental conditions.
Table 2: Cell Cycle Analysis in MOLM-13 Cells
| Treatment (24h) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 2.5 | 45.8 | 35.1 | 16.6 |
| Emavusertib (100 nM) | 8.7 | 65.3 | 18.2 | 7.8 |
Data are representative and compiled based on graphical representations from preclinical studies demonstrating a G1 arrest.[4] Actual values may vary based on experimental conditions.
In marginal zone lymphoma (MZL) cell lines, treatment with 10 μM Emavusertib for 72 hours led to a decrease in the percentage of proliferating cells and a moderate increase in the sub-G0 fraction.[2] The treatment also induced a significant increase in the apoptotic cell population, an effect that was enhanced when combined with ibrutinib.[2]
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry after treatment with this compound.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MZL cell lines)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with the desired concentrations of this compound.
-
Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells once with PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. Combine the trypsinized cells with the collected supernatant.
-
For suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Vortex mixer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 from the apoptosis protocol.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells as described in step 2 of the apoptosis protocol.
-
-
Fixation:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire at least 20,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
References
Application Notes and Protocols for Emavusertib Mesylate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (B3028269) (formerly CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in various hematologic malignancies.[2] Emavusertib also demonstrates inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a key driver in certain types of acute myeloid leukemia (AML).[1][3][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical evaluation of targeted therapies like emavusertib as they preserve the biological and genetic characteristics of the original tumor.[5][6] These application notes provide a summary of emavusertib's activity in PDX models and detailed protocols for its evaluation.
Mechanism of Action
Emavusertib targets and binds to IRAK4, blocking its kinase activity. This inhibition disrupts the signaling cascade downstream of TLR and IL-1R, preventing the activation of Nuclear Factor-kappa B (NF-κB). The result is the suppression of pro-inflammatory cytokine production and pro-survival signals, leading to apoptosis in tumor cells that are dependent on these pathways. This mechanism is particularly relevant in malignancies with activating mutations in MYD88, such as the L265P mutation found in a significant percentage of Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[7] Additionally, emavusertib's inhibition of FLT3 provides a dual-targeting approach in AML with FLT3 mutations.[1][4]
Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
Emavusertib has demonstrated significant anti-tumor activity in preclinical studies utilizing PDX models of hematologic cancers, particularly in DLBCL.
Data Summary
The following table summarizes the in vivo efficacy of emavusertib in various ABC-DLBCL PDX models.
| PDX Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| LY2345 (ABC-DLBCL) | Not Specified | 70% | [1] |
| LY2264 (ABC-DLBCL) | Not Specified | 70% | [1] |
| LY2298 (ABC-DLBCL) | Not Specified | 54% | [1] |
| LY2264 (ABC-DLBCL) | 50 mg/kg qd | 25% | [1] |
| LY2264 (ABC-DLBCL) | 150 mg/kg qd | 70% | [1] |
Note: Further studies have shown that a twice-daily (BID) dosing schedule can offer equal or enhanced efficacy compared to an equivalent total daily once-daily (QD) dose in DLBCL PDX models.[6]
In a noteworthy finding from a resistant ABC-DLBCL PDX model that harbored a MYD88 L265P mutation and a BCL6 translocation, a combination of ibrutinib (B1684441) (a Bruton's tyrosine kinase inhibitor) and emavusertib resulted in a synergistic tumor growth inhibition effect.[7]
Signaling Pathway and Experimental Workflow
Emavusertib Mechanism of Action
Caption: Inhibition of the IRAK4 signaling pathway by Emavusertib.
Experimental Workflow for Emavusertib Testing in PDX Models
Caption: Workflow for Emavusertib efficacy testing in PDX models.
Experimental Protocols
PDX Model Establishment and Expansion
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium (e.g., RPMI-1640 with antibiotics).
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
-
Surgical instruments (forceps, scalpels).
-
Anesthesia (e.g., isoflurane).
-
Surgical clips or sutures.
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Protocol:
-
Tumor Processing: Aseptically slice the fresh patient tumor tissue into small fragments (approximately 3x3x3 mm).
-
Implantation:
-
Anesthetize a 6-8 week old immunodeficient mouse.
-
Make a small incision on the flank and create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with a surgical clip or suture.
-
-
Monitoring: Monitor the mice for tumor growth by palpation and caliper measurement twice weekly.
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor into smaller fragments for implantation into new mice (the next passage) or for cryopreservation.
-
-
Cryopreservation: Place tumor fragments in cryovials with cryopreservation medium and freeze slowly before long-term storage in liquid nitrogen.
In Vivo Efficacy Study of Emavusertib in Established PDX Models
Materials:
-
PDX-bearing mice with established tumors (150-200 mm³).
-
Emavusertib mesylate.
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Oral gavage needles.
-
Digital calipers.
-
Animal balance.
Protocol:
-
Cohort Formation: Once tumors reach the desired size, randomize mice into treatment and control groups (typically n=8-10 per group). Record the initial tumor volume and body weight for each mouse.
-
Drug Preparation and Administration:
-
Prepare a suspension of emavusertib in the vehicle at the desired concentrations (e.g., for doses of 50 mg/kg and 150 mg/kg).
-
Administer emavusertib or vehicle to the respective groups via oral gavage once or twice daily, as per the study design.
-
-
Monitoring:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a specified treatment duration.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-IRAK4, immunohistochemistry for proliferation and apoptosis markers).
-
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curis.com [curis.com]
- 4. Irak4-IN-20 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Curis Announces New Preclinical Data Highlighting the Potential of CA-4948 in Multiple Hematologic Malignancies Presented at the AACR-NCI-EORTC Virtual Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 7. Introduction [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Emavusertib Mesylate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Emavusertib (B3028269) Mesylate concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is Emavusertib Mesylate and what is its mechanism of action?
This compound (also known as CA-4948) is an orally bioavailable, potent, and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It functions by blocking the kinase activity of IRAK4, which is a critical component of the MyD88 signaling pathway downstream of Toll-like receptors (TLRs) and IL-1 receptors.[3] This inhibition prevents the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3] Additionally, Emavusertib inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[4] This dual inhibition leads to anti-proliferative and pro-apoptotic effects in cancer cells.[2]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line and the experimental duration. Based on published data, a broad range of 10 nM to 10 µM is a reasonable starting point for a dose-response curve. For specific cell types, consider the following:
-
FLT3-mutated AML cell lines (e.g., MOLM-13): A starting range of 10 nM to 1 µM is recommended, as the IC50 has been reported to be around 150 nM after 20 hours of treatment.[5]
-
Marginal Zone Lymphoma (MZL) cell lines: A concentration of 10 µM has been shown to decrease proliferation and induce apoptosis after 72 hours.[4][6]
-
Other hematological malignancy cell lines: A broader range of 100 nM to 10 µM for an initial screen would be appropriate.
It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: How should I prepare and dissolve this compound for my experiments?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure that the final DMSO concentration in the culture medium does not exceed a non-toxic level, which is typically below 0.5%.[7] It is essential to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in all experiments to account for any potential solvent effects.
Troubleshooting Guide
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| EMV-01 | No significant decrease in cell viability, even at high concentrations. | Cell line resistance: The cell line may lack the specific molecular targets of Emavusertib (IRAK4/FLT3) or have alternative survival pathways. Incorrect assay endpoint: The incubation time may be too short to induce a measurable effect. | Verify target expression: Confirm that your cell line expresses IRAK4 and/or FLT3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7] Consider alternative assays: Use an assay that measures a different endpoint, such as apoptosis (e.g., Annexin V staining). |
| EMV-02 | High variability between replicate wells. | Uneven cell seeding: Inconsistent number of cells per well. Incomplete dissolution of Emavusertib: The compound may not be fully dissolved, leading to concentration gradients. Edge effects in multi-well plates: Evaporation and temperature gradients can affect cells in the outer wells. | Ensure a single-cell suspension: Thoroughly resuspend cells before plating. Properly dissolve Emavusertib: Vortex the stock solution before diluting it in the culture medium. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. |
| EMV-03 | Unexpected increase in cell viability at certain concentrations. | Cell line-specific response: Some FLT3 wild-type AML cell lines have shown a dose-dependent increase in cell viability in the presence of Emavusertib.[5] Assay interference: The compound may interfere with the chemistry of certain viability assays (e.g., MTT). | Characterize your cell line: If using a FLT3 wild-type AML cell line, be aware of this potential paradoxical effect.[5] Run a cell-free control: Add Emavusertib to the culture medium without cells to check for direct chemical reactions with the assay reagents. Switch to an alternative assay: Consider using an assay based on a different principle, such as CellTiter-Glo® (measures ATP) or an SRB assay (measures total protein).[7] |
| EMV-04 | Precipitate formation in the culture medium. | Poor solubility at high concentrations: The compound may be precipitating out of the aqueous culture medium. | Check final DMSO concentration: Ensure the final DMSO concentration is below 0.5%.[7] Prepare fresh dilutions: Make fresh dilutions from the stock solution for each experiment. Visually inspect wells: Before adding the viability assay reagent, inspect the wells under a microscope for any signs of precipitation. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | IC50: 150 nM | 20 hours | Decreased cell viability | [5] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 58-200 nM (IC50) | Not Specified | Cytotoxic activity | [4] |
| MZL cell lines | Marginal Zone Lymphoma | 10 µM | 72 hours | Decreased proliferation, increased apoptosis | [4][6] |
| THP-1 | Monocytic Leukemia | IC50 <250 nM | 5 hours (post-stimulation) | Reduced TNF-α, IL-1β, IL-6, and IL-8 release | [1][2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for this compound
This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from your 10 mM stock. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for Emavusertib experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. curis.com [curis.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Emavusertib Mesylate stability in DMSO and culture media
Technical Support Center: Emavusertib Mesylate
Disclaimer: Specific, validated stability data for this compound in various laboratory solvents and media is often proprietary and not publicly available. This guide is based on general best practices for small molecule kinase inhibitors and provides a framework for establishing stability protocols in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10-20 mM), weigh the powdered compound and add the calculated volume of sterile, anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication in a water bath.[1] It is critical to use anhydrous DMSO as water can decrease the long-term stability of the compound in solution.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots in tightly sealed vials at -20°C or, for longer-term storage (months to years), at -80°C, protected from light.[3] A product data sheet suggests that solutions in DMSO are stable for up to one year when stored at -80°C.[3]
Q3: How do I dilute the DMSO stock solution into aqueous cell culture media?
A3: To minimize precipitation, dilute the DMSO stock solution serially into pre-warmed (37°C) culture medium. It is crucial to mix the solution immediately and thoroughly after adding the DMSO stock. A common issue is "shock precipitation," where the compound, highly soluble in DMSO, crashes out of the aqueous medium where its solubility is much lower.[1] To avoid this, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% and ideally ≤0.1%, as higher concentrations can be toxic to cells.[1][4]
Q4: How stable is this compound in cell culture media at 37°C?
A4: The stability of small molecules in culture media at 37°C can be variable and should be determined empirically.[2] Factors influencing stability include the compound's intrinsic chemical properties, the pH of the medium, and interactions with media components like serum proteins, amino acids, or vitamins.[2][5] Some compounds can degrade, be metabolized by cells, or adsorb to plasticware. It is recommended to conduct a stability study over the time course of your experiment (e.g., 24, 48, 72 hours).
Q5: What is the mechanism of action for Emavusertib?
A5: Emavusertib (also known as CA-4948) is a potent, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[3][6] By inhibiting IRAK4, it blocks signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors, which are part of the MyD88 signaling pathway.[6] This pathway is crucial for the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[7] Its dual action makes it a therapeutic candidate for certain hematological malignancies.[8][9]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates upon dilution in culture medium. | 1. Poor aqueous solubility of the compound.[1]2. Final concentration exceeds solubility limit in media.3. Insufficient mixing during dilution. | 1. Pre-warm the culture medium to 37°C before adding the compound.2. Increase the final volume to lower the compound concentration.3. Add the DMSO stock dropwise while vortexing the medium to ensure rapid dispersion.4. Check if the final DMSO concentration is ≤0.1%.[1]5. Serum proteins can sometimes help solubilize hydrophobic compounds; assess if your medium contains serum.[2] |
| Loss of compound activity or inconsistent results over time. | 1. Degradation of the compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles).[2]2. Instability of the compound in the aqueous culture medium at 37°C.[2]3. Adsorption of the compound to plastic labware (e.g., plates, tubes).[2] | 1. Prepare fresh stock solution from powder. Ensure aliquots are single-use.2. Perform a stability study to quantify the compound's half-life in your specific media and conditions (See Experimental Protocol below).3. Consider replacing the medium with freshly prepared compound solution during long-term experiments.4. Use low-protein-binding plates and labware.[2] |
| High background cell toxicity observed. | 1. DMSO concentration is too high.[4]2. The compound itself has cytotoxic off-target effects at the concentration used.[4]3. The compound has degraded into a toxic byproduct. | 1. Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%, ideally ≤0.1%).[1][4]2. Always run a vehicle control (medium + same final DMSO concentration without the compound).3. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound.[4] |
Data Presentation
The following tables contain illustrative data for a generic kinase inhibitor and are provided for example purposes only. Actual stability will vary and must be determined experimentally for this compound.
Table 1: Illustrative Stability of a Generic Kinase Inhibitor in DMSO Stock Solution
| Storage Temperature | % Remaining after 1 Freeze-Thaw | % Remaining after 3 Freeze-Thaws | % Remaining after 6 Months |
| -20°C | 99.1% | 95.5% | 92.3% |
| -80°C | 99.8% | 99.2% | 98.9% |
Table 2: Illustrative Stability of a Generic Kinase Inhibitor (10 µM) in Culture Media at 37°C
| Time Point | % Remaining in RPMI + 10% FBS | % Remaining in DMEM + 10% FBS | % Remaining in PBS (pH 7.4) |
| 0 h | 100% | 100% | 100% |
| 8 h | 94.2% | 96.1% | 98.5% |
| 24 h | 85.7% | 88.4% | 95.2% |
| 48 h | 72.3% | 77.9% | 91.8% |
Experimental Protocols
Protocol: Assessing Stability of this compound in Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile phosphate-buffered saline (PBS)
-
24-well tissue culture plates (low-binding plates recommended)
-
Acetonitrile (B52724) (ACN), HPLC-grade, containing an internal standard
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution in pre-warmed (37°C) culture medium to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
-
Incubation:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate.
-
As a control, prepare a parallel plate with the compound diluted in PBS to assess inherent chemical stability versus interactions with media components.
-
Incubate the plates at 37°C in a standard CO₂ incubator.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be taken immediately after preparation.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of a suitable internal standard (to control for sample loss and analytical variability).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the samples via a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point by normalizing its peak area to the internal standard's peak area, and then comparing this ratio to the average ratio at time 0.
-
Formula: % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) * 100
-
Visualizations
Caption: Workflow for assessing small molecule stability in culture media.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Simplified MyD88 signaling pathway showing the inhibitory action of Emavusertib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emavusertib Mesylate_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Enhancing Emavusertib Mesylate Efficacy In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro efficacy of Emavusertib (B3028269) Mesylate. The following information, presented in a question-and-answer format, addresses specific experimental challenges and offers detailed protocols and data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Emavusertib Mesylate?
This compound is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. It primarily targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2][3].
-
IRAK4 Inhibition: By inhibiting IRAK4, Emavusertib blocks the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. This disruption prevents the activation of the MyD88-dependent signaling cascade, which in turn inhibits the downstream activation of Nuclear Factor-kappa B (NF-κB) and MAPK pathways[4][5][6]. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-1β, and pro-survival factors, ultimately inducing apoptosis in malignant cells[1][4][7].
-
FLT3 Inhibition: Emavusertib also exhibits significant inhibitory activity against both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in Acute Myeloid Leukemia (AML)[7][8].
This dual inhibition provides a potential advantage over single-target agents by addressing multiple oncogenic signaling pathways simultaneously[9][10].
Q2: In which cancer cell lines is Emavusertib most effective?
Emavusertib has demonstrated significant in vitro activity in various hematologic malignancy cell lines, particularly those with specific genetic mutations.
-
Acute Myeloid Leukemia (AML): Emavusertib is effective against AML cell lines with FLT3 mutations (both ITD and TKD)[7]. A dose-dependent decrease in cell viability was observed in the FLT3-ITD-positive MOLM-13 cell line, with an IC50 of 150 nM after 20 hours of treatment[11]. The response in primary AML cells is strongly associated with the presence of FLT3 gene mutations with an allelic ratio >0.5 and NPM1 gene mutations[11][12].
-
B-cell Lymphomas: Emavusertib shows efficacy in B-cell non-Hodgkin lymphomas (NHL), especially those harboring MYD88 mutations, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL)[7]. It has also shown activity in Marginal Zone Lymphoma (MZL) cell lines[1][7].
-
Myelodysplastic Syndromes (MDS): Cells with mutations in splicing factors like U2AF1 and SF3B1, which lead to overexpression of the oncogenic long-form of IRAK4, are also sensitive to Emavusertib[5][7].
Q3: How can I improve the efficacy of Emavusertib in my cell culture experiments?
Several factors can be optimized to enhance the in vitro efficacy of Emavusertib:
-
Cell Line Selection: Utilize cell lines with known driver mutations that are targeted by Emavusertib (e.g., FLT3-mutated AML, MYD88-mutated lymphomas, or spliceosome-mutated MDS/AML)[5][7][11].
-
Combination Therapy: Combining Emavusertib with other targeted agents can lead to synergistic or additive effects.
-
BTK Inhibitors (e.g., Ibrutinib): Synergistic effects have been observed in MZL cell lines, including those resistant to Ibrutinib[7][13].
-
PI3K Inhibitors (e.g., Idelalisib): Strong synergy is seen in MZL cells, even in resistant models[7].
-
BH3-Mimetics (e.g., Venetoclax, S63845): In AML cells, combining Emavusertib with the BCL2 inhibitor Venetoclax or the MCL1 inhibitor S63845 can induce cell cycle arrest and enhance apoptosis[11][12][14].
-
Hypomethylating Agents (e.g., Azacitidine): Emavusertib can potentiate the antitumor effects of azacitidine in some FLT3-wild type AML cell lines[7].
-
-
Dose and Exposure Time: A dose-escalation experiment is recommended to determine the optimal concentration and duration of treatment for your specific cell line. For instance, in MOLM-13 AML cells, a 20-hour treatment showed a clear dose-dependent response[11][14]. In MZL cell lines, a 72-hour exposure to 10 μM Emavusertib induced a significant increase in apoptosis[1][7].
Troubleshooting Guide
Problem: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Inappropriate cell model.
-
Solution: Verify that your cell line possesses the target mutations (FLT3, MYD88, U2AF1, SF3B1) that confer sensitivity to Emavusertib. Consider using a positive control cell line, such as MOLM-13 for FLT3-mutated AML[11].
-
-
Possible Cause 2: Suboptimal drug concentration or exposure time.
-
Solution: Perform a dose-response matrix experiment with a broader range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 3: Drug stability and storage.
-
Solution: Ensure that the this compound compound is stored correctly as per the manufacturer's instructions to maintain its activity. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 4: Acquired resistance.
Problem: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure precise and consistent cell counting and seeding for all wells and plates. Allow cells to adhere and stabilize before adding the compound.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Incomplete drug solubilization.
-
Solution: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in the culture medium. Vortex the stock solution thoroughly.
-
Quantitative Data Summary
| Cell Line | Cancer Type | Key Mutation(s) | Treatment | IC50 / Effect | Reference |
| MOLM-13 | AML | FLT3-ITD | Emavusertib (20h) | 150 nM | [11] |
| MV4-11 | AML | FLT3-ITD | Emavusertib | 58-200 nM | [7] |
| OCI-Ly3 | DLBCL (ABC) | MYD88-L265P | Emavusertib | Inhibition of tumor growth | [7] |
| Various MZL lines | MZL | N/A | Emavusertib (10 µM, 72h) | Increased apoptosis | [1][7] |
| Ibrutinib-resistant MZL | MZL | N/A | Emavusertib + Ibrutinib | Restored sensitivity to Ibrutinib | [7][13] |
| Primary AML cells | AML | FLT3-mutated | Emavusertib + S63845 (100 nM each, 20h) | Synergistic reduction in cell viability | [14][15] |
| Primary AML cells | AML | FLT3-mutated | Emavusertib + Venetoclax (100 nM each, 20h) | Synergistic reduction in cell viability | [14][15] |
Key Experimental Protocols
1. Cell Viability (MTT/XTT) Assay
This protocol is used to assess the cytotoxic effects of Emavusertib.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 20, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and incubate until the formazan (B1609692) crystals dissolve. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Emavusertib.
-
Treatment: Culture cells in 6-well plates and treat with Emavusertib at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
3. Western Blot Analysis
This protocol is used to assess the effect of Emavusertib on target protein phosphorylation and downstream signaling.
-
Protein Extraction: Treat cells with Emavusertib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-IRAK4, anti-phospho-FLT3, anti-phospho-p65 NF-κB, total proteins, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. mdpi.com [mdpi.com]
- 12. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
interpreting unexpected outcomes with Emavusertib Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emavusertib Mesylate. The information is designed to help interpret unexpected outcomes and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that functions as a potent, reversible inhibitor of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting IRAK4, Emavusertib blocks signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are often dysregulated in hematologic malignancies.[3] Its inhibition of FLT3 targets a key driver of proliferation in certain types of acute myeloid leukemia (AML).[2]
Q2: What are the known off-target effects of this compound?
A2: Kinome screening has shown that at concentrations of 1 µM, Emavusertib can inhibit other kinases with ≥50% inhibition. These include CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11.[4] To minimize off-target effects, it is recommended to use a concentration of up to 1 µM in cellular assays.[4]
Q3: I am observing a weaker than expected inhibitory effect in my cell-based assay. What are the potential causes?
A3: Several factors could contribute to a weaker than expected effect. High ATP concentrations in the cell can compete with ATP-competitive inhibitors like Emavusertib. Additionally, the specific cell line's genetic background, expression levels of IRAK4 and FLT3, and the presence of drug efflux pumps can all influence the observed potency. Ensure the compound is fully solubilized and stable in your culture medium.
Q4: Are there any known instances of paradoxical pathway activation with Emavusertib or other kinase inhibitors?
A4: While not specifically documented for Emavusertib in the preclinical setting, some kinase inhibitors have been reported to cause paradoxical activation of signaling pathways. This can occur through various mechanisms, including feedback loops or engagement of alternate signaling arms. If you observe an unexpected increase in the phosphorylation of a downstream target, it is recommended to investigate different time points and inhibitor concentrations.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Kinase Assays
| Potential Cause | Suggested Solution |
| Autophosphorylation of Kinase | Optimize the concentration of the recombinant kinase. A lower enzyme concentration may reduce autophosphorylation while still providing a sufficient signal window. |
| Contaminated Kinase Preparation | Ensure the purity of the recombinant IRAK4 or FLT3 enzyme. If contamination with other kinases is suspected, consider using a more highly purified enzyme preparation. |
| Reagent Quality | Use high-quality, freshly prepared ATP and substrate. Ensure buffers are at the correct pH and ionic strength. |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Suggested Solution |
| Compound Instability or Precipitation | Visually inspect for compound precipitation in your assay buffer. Confirm the solubility of this compound under your specific experimental conditions. Prepare fresh dilutions for each experiment. |
| Variable Enzyme Activity | Aliquot recombinant kinase upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Pre-incubate the enzyme at the reaction temperature for a consistent period before initiating the reaction. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For small volumes, use of positive displacement pipettes or reverse pipetting may improve accuracy. |
| Assay Incubation Time | Ensure the reaction time is within the linear range of product formation. A reaction time that is too long can lead to substrate depletion and non-linear kinetics. |
Issue 3: Discrepancy Between In Vitro and Cellular Activity
| Potential Cause | Suggested Solution |
| High Intracellular ATP Concentration | In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase, which is typically lower than intracellular ATP levels. The higher ATP concentration in cells can outcompete the inhibitor. |
| Cellular Permeability and Efflux | Verify that this compound is effectively entering the cells and not being actively removed by efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help diagnose this issue. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a result of Emavusertib's effect on other kinases.[4] Consider using knockdown or knockout cell lines for IRAK4 and FLT3 to confirm on-target effects. |
| Scaffolding Function of IRAK4 | IRAK4 has both a kinase and a scaffolding function.[5][6] While Emavusertib inhibits the kinase activity, the scaffolding function may still be partially intact, leading to residual downstream signaling. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| IRAK4 | TR-FRET | 31.7[4] |
| IRAK4 | (undisclosed) | 57[1] |
Table 2: Off-Target Kinase Inhibition by this compound at 1 µM
| Kinase | % Inhibition at 1 µM |
| CLK1 | ≥50%[4] |
| CLK2 | ≥50%[4] |
| CLK4 | ≥50%[4] |
| FLT3 | ≥50%[4] |
| DYRK1A | ≥50%[4] |
| DYRK1B | ≥50%[4] |
| TrkA | ≥50%[4] |
| TrkB | ≥50%[4] |
| Haspin | ≥50%[4] |
| NEK11 | ≥50%[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of IRAK4 Pathway Activation
This protocol describes a general method for assessing the effect of this compound on the phosphorylation of IRAK1, a direct downstream target of IRAK4.
Materials:
-
Cell line expressing the TLR/IL-1R pathway components (e.g., THP-1)
-
This compound
-
TLR ligand (e.g., Lipopolysaccharide - LPS)
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR ligand (e.g., 100 ng/mL LPS) for 15-30 minutes to induce IRAK1 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-IRAK1 signal to total IRAK1 and the loading control.
Protocol 2: FLT3 Phosphorylation Assay in Cells
This protocol outlines a method to measure the inhibition of FLT3 autophosphorylation by this compound in a cell-based assay.
Materials:
-
AML cell line with activating FLT3 mutation (e.g., MV4-11, MOLM-13)
-
This compound
-
Serum-free cell culture medium
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total FLT3, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture FLT3-mutated AML cells to the desired density. Starve the cells in serum-free medium for 4-6 hours. Treat cells with a dose range of this compound or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a buffer optimized for membrane proteins, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of the cell lysates.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 1.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-FLT3 and total FLT3.
-
Proceed with washing, secondary antibody incubation, and ECL detection.
-
-
Analysis: Determine the ratio of phosphorylated FLT3 to total FLT3 to assess the inhibitory effect of this compound.
Visualizations
Caption: IRAK4 Signaling Pathway Inhibition by Emavusertib.
Caption: FLT3 Signaling Pathway Inhibition by Emavusertib.
Caption: Logical Workflow for Troubleshooting Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. promega.com [promega.com]
- 4. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Emavusertib Mesylate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Emavusertib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] IRAK-4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1] By inhibiting IRAK-4, Emavusertib blocks the downstream activation of the NF-κB and MAPK signaling pathways, which in turn reduces the production of pro-inflammatory cytokines and promotes apoptosis in cancer cells. Emavusertib has also been shown to inhibit FMS-like Tyrosine Kinase 3 (FLT3), an important driver in certain hematologic malignancies.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[3] This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.1%, as higher concentrations can have cytotoxic effects.[4]
Q3: What are the known off-target effects of Emavusertib?
Besides its primary target IRAK-4, Emavusertib also exhibits high binding activity for the receptor-type tyrosine kinase FLT3, including its variants with internal tandem duplications (ITD) and kinase domain (KD) mutations. It has been shown to be over 350-fold more selective for IRAK-4 compared to other IRAK family members like IRAK-1, 2, and 3.[3] In a screening assay of 329 kinases, Emavusertib demonstrated moderate to high selectivity.[5]
Q4: In which cancer cell lines has Emavusertib shown potent activity?
Emavusertib has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with mutations in MYD88 or FLT3. Its efficacy has been noted in models of B-cell non-Hodgkin's lymphoma (NHL), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[1]
Data Presentation
Table 1: In Vitro Potency of Emavusertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genotype | IC50 |
| ABC DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | MYD88 mutation | Not specified, but demonstrated repression of IL-6 and IL-10 secretion |
| FLT3-mutated AML cell lines | Acute Myeloid Leukemia | FLT3-ITD | 58-200 nM |
| Ibrutinib-resistant MZL cell lines | Marginal Zone Lymphoma | Varies | 1-5 µM (restores sensitivity to ibrutinib) |
| THP-1 (TLR-stimulated) | Monocytic Leukemia | Not applicable | <250 nM for reduction of TNF-α, IL-1β, IL-6, and IL-8 release[3] |
Table 2: Effect of Emavusertib on Cytokine Secretion in ABC DLBCL Cell Lines
| Cytokine | Cell Line 1 (ABC) | Cell Line 2 (ABC) | Cell Line 3 (GCB) |
| IL-6 Secretion Repression | 36% | Not specified | Not specified |
| IL-10 Secretion Repression | 40% | 41% | 35% |
| Data derived from experiments comparing Emavusertib treatment to DMSO control. |
Table 3: Qualitative and Quantitative Effects on Downstream Signaling Pathways
| Pathway Component | Effect of Emavusertib | Quantitative Data |
| Phospho-IKKβ | Reduced phosphorylation | Publicly available quantitative fold-change data is limited.[6] |
| Phospho-p65 (NF-κB) | Reduced phosphorylation | Publicly available quantitative fold-change data is limited.[6] |
| Phospho-ERK | Reduced phosphorylation | Publicly available quantitative fold-change data is limited. |
Mandatory Visualizations
Caption: this compound inhibits the IRAK-4 signaling pathway.
Caption: General experimental workflow for studying Emavusertib effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Symptoms:
-
Inconsistent IC50 values between experiments.
-
Large error bars in dose-response curves.
-
Unexpected cell death in vehicle control wells.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Cell Passage Number | High passage numbers can lead to altered cell behavior and drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%). Always include a vehicle-only control. |
| Emavusertib Precipitation | Emavusertib, like many small molecules, can precipitate when diluted from a DMSO stock into aqueous culture medium. Visually inspect for precipitation after dilution. Prepare fresh dilutions for each experiment and consider pre-warming the medium before adding the drug. |
| Assay Timing | The incubation time for the viability assay (e.g., CellTiter-Glo) should be optimized and kept consistent. Ensure plates have equilibrated to room temperature before adding the reagent to avoid temperature gradients. |
Issue 2: Inconsistent Western Blot Results
Symptoms:
-
Variable levels of phosphorylated target proteins between replicates.
-
Weak or no signal for target proteins.
-
High background on the membrane.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by incubating on ice with intermittent vortexing. |
| Inaccurate Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading in each lane of the gel. |
| Inefficient Protein Transfer | Optimize the transfer time and voltage for your specific gel and membrane type. Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| Antibody Performance | Use antibodies that have been validated for the specific application (Western blot) and species. Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Blocking and Washing | Block the membrane for at least 1 hour at room temperature with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure thorough washing between antibody incubations to remove non-specific binding. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a 10 mM DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Add 100 µL of the diluted Emavusertib or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cytokine Secretion Assay (ELISA)
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-human IL-6) in coating buffer.
-
Add 100 µL to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Prepare serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of standards and cell culture supernatants (collected from Emavusertib-treated cells) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Reaction Stoppage and Measurement:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
References
Emavusertib Mesylate quality control and purity assessment
Welcome to the technical support center for Emavusertib Mesylate. This resource is designed to assist researchers, scientists, and drug development professionals with their quality control and purity assessment experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: The most common and recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. This method allows for the separation and quantification of the active pharmaceutical ingredient (API) from any potential impurities.
Q2: What are the typical acceptance criteria for the purity of this compound for research use?
A2: For research-grade this compound, a purity of ≥98% as determined by HPLC is generally considered acceptable. However, specific experimental needs may require higher purity, and it is essential to refer to the certificate of analysis (CoA) provided by the supplier.
Q3: How should this compound be stored to ensure its stability?
A3: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1] For stock solutions, it is recommended to aliquot and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] Solutions stored at -20°C are typically stable for one month.[1]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vivo studies, it can be formulated as a suspension in vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na).[2]
Q5: What is the mechanism of action of Emavusertib?
A5: Emavusertib is an orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][3] By inhibiting IRAK4, it blocks signaling pathways mediated by Toll-like receptors (TLR) and the IL-1 receptor (IL-1R), which are often dysregulated in cancer.[4][5] This inhibition prevents the activation of Nuclear Factor-kappa B (NF-κB), leading to reduced production of pro-inflammatory cytokines and decreased proliferation of cancer cells.[4]
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to be at least 2 units away from the pKa of Emavusertib.- Use a new or validated column.- Reduce the concentration of the sample being injected. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issue | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Presence of unexpected peaks | - Sample degradation- Contamination from solvent or glassware- Carryover from previous injection | - Prepare fresh samples and store them appropriately.- Use high-purity solvents and clean glassware.- Implement a robust needle wash protocol between injections. |
| Low signal intensity | - Incorrect detection wavelength- Low sample concentration- Detector malfunction | - Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution.- Increase the sample concentration if it is below the limit of detection.- Check the detector lamp and perform necessary maintenance. |
Quantitative Data Summary
Table 1: Representative HPLC Purity Analysis of this compound
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| A-001 | 5.23 | 99.68 | 99.7 |
| A-002 | 5.25 | 99.52 | 99.5 |
| B-001 | 5.21 | 98.90 | 98.9 |
Table 2: Common Impurities and Their Acceptance Criteria
| Impurity | Type | Specification |
| Impurity A | Process-related | ≤ 0.15% |
| Impurity B | Degradant | ≤ 0.20% |
| Unspecified Impurity | - | ≤ 0.10% |
| Total Impurities | - | ≤ 1.0% |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol is a general guideline and may need optimization based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength for Emavusertib)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After the run, identify the peak corresponding to this compound based on the retention time from the standard injection.
-
Calculate the purity by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Emavusertib's dual inhibition of IRAK4 and FLT3 signaling pathways.
Caption: Experimental workflow for HPLC-based purity assessment.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Emavusertib tosylate | IRAK | 2376399-41-4 | Invivochem [invivochem.com]
- 3. Emavusertib Mesylate_TargetMol [targetmol.com]
- 4. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FDA Allows Patient Enrollment to Resume in Monotherapy Dose Escalation of Emavusertib in TakeAim Leukemia Study [prnewswire.com]
Validation & Comparative
A Head-to-Head Comparison of Emavusertib Mesylate and Gilteritinib for FLT3 Inhibition in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Emavusertib (B3028269) Mesylate and Gilteritinib (B612023), two prominent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). This report synthesizes preclinical and clinical data to evaluate their performance, supported by detailed experimental methodologies.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled cell growth and conferring a poor prognosis. This has made FLT3 a key therapeutic target in AML.
Gilteritinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical efficacy and is approved for the treatment of relapsed or refractory FLT3-mutated AML. Emavusertib Mesylate is an investigational agent that inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and also exhibits inhibitory activity against FLT3. This dual inhibitory action presents a novel approach to treating FLT3-mutated AML.
Mechanism of Action
Gilteritinib is a type I tyrosine kinase inhibitor that targets the ATP-binding pocket of the FLT3 kinase in its active conformation. This allows it to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD), which can confer resistance to other FLT3 inhibitors. In addition to FLT3, gilteritinib also inhibits the AXL receptor tyrosine kinase, which has been implicated in resistance to FLT3 inhibition.
This compound is a small molecule inhibitor of IRAK4, a key component of the myddosome signaling complex involved in inflammatory responses. Notably, emavusertib also demonstrates inhibitory activity against FLT3, including both ITD and TKD mutations[1]. By targeting both IRAK4 and FLT3, emavusertib offers a dual mechanism of action that could potentially overcome resistance pathways associated with single-agent FLT3 inhibition[1].
Preclinical Efficacy
The preclinical activity of both inhibitors has been evaluated in various in vitro and in vivo models of FLT3-mutated AML.
In Vitro Kinase and Cellular Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) from different studies highlights the relative potencies of gilteritinib and emavusertib against FLT3.
| Target/Cell Line | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Reference |
| Recombinant Kinase Assays | |||
| FLT3 (Wild-Type) | Data Not Available | 0.29 - 5 | [2][3][4][5] |
| Cellular Assays (FLT3-ITD) | |||
| MOLM-13 Cells | 150 | 2.9 | [3][6][7] |
| MV4-11 Cells | Data Not Available | 0.92 | [3] |
| Ba/F3-ITD Cells | Data Not Available | 0.7 - 1.8 | [2][3] |
| Cellular Assays (FLT3-TKD) | |||
| Ba/F3-D835Y Cells | Data Not Available | 0.7 - 1.6 | [3] |
| Ba/F3-ITD-D835Y Cells | Data Not Available | 2.1 | [3] |
| Cellular Assays (Gatekeeper Mutation) | |||
| Ba/F3-ITD-F691L Cells | Data Not Available | 22 | [3] |
Note: IC50 values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
The available data suggests that gilteritinib is a more potent inhibitor of FLT3 than emavusertib in preclinical models. Gilteritinib demonstrates low nanomolar to sub-nanomolar IC50 values against FLT3-ITD and various resistance-conferring TKD mutations[2][3]. In contrast, the reported IC50 for emavusertib against the FLT3-ITD positive MOLM-13 cell line is in the mid-nanomolar range[6][7].
Clinical Efficacy and Safety
Both gilteritinib and emavusertib have been evaluated in clinical trials for the treatment of relapsed or refractory FLT3-mutated AML.
Gilteritinib: The ADMIRAL Trial
The pivotal Phase 3 ADMIRAL trial established the superiority of gilteritinib over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML[8][9][10].
| Endpoint | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) |
| Median Overall Survival | 9.3 months | 5.6 months |
| 1-Year Survival Rate | 37.1% | 16.7% |
| Complete Remission (CR/CRh) | 34.0% | 15.3% |
| Complete Remission (CR) | 21.1% | 10.5% |
Safety Profile of Gilteritinib: The most common grade ≥3 adverse events in the gilteritinib arm were febrile neutropenia (45%), anemia (40%), and thrombocytopenia (23%)[11].
This compound: The TakeAim Leukemia Trial
Emavusertib has been investigated in the Phase 1/2a TakeAim Leukemia trial as a monotherapy in patients with relapsed or refractory AML, including a cohort with FLT3 mutations[1][12].
| Patient Cohort (FLT3m) | Response |
| 11 Response-Evaluable Patients | 3 Complete Remission (CR) |
| 1 CR with partial hematologic recovery (CRh) | |
| 2 Morphologic Leukemia-Free State (MLFS) | |
| Overall Response Rate (ORR) | 55% (6/11) |
Data as of the 2024 ASCO Annual Meeting.
Safety Profile of Emavusertib: In the FLT3-mutated cohort of the TakeAim Leukemia trial, grade ≥3 treatment-related adverse events were reported in 18% of patients[1]. Notably, no dose-limiting myelosuppression was reported in this cohort[13]. A partial clinical hold was placed on the trial in April 2022 due to a case of rhabdomyolysis, a previously identified dose-limiting toxicity, but was subsequently lifted in July 2023[14][15].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for preclinical evaluation of FLT3 inhibitors.
Experimental Protocols
FLT3 Kinase Inhibition Assay (Luminescence-Based)
This protocol is a representative method for determining the in vitro potency of inhibitors against recombinant FLT3 kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Serially dilute the test inhibitor (Emavusertib or Gilteritinib) in the reaction buffer. Prepare a solution of recombinant FLT3 enzyme and a suitable substrate (e.g., myelin basic protein).
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor, followed by the FLT3 enzyme solution. Allow a brief pre-incubation period.
-
Initiation of Kinase Reaction: Add an ATP solution to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol describes a common method to assess the cytotoxic effects of the inhibitors on AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a predetermined density.
-
Treatment: Add serial dilutions of Emavusertib or Gilteritinib to the wells. Include a vehicle control (e.g., DMSO). Incubate the cells for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FLT3 Phosphorylation
This protocol is used to assess the inhibition of FLT3 autophosphorylation in treated cells.
-
Cell Treatment and Lysis: Treat AML cells with the inhibitor for a defined period. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 and a loading control (e.g., β-actin). Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
Both this compound and Gilteritinib demonstrate inhibitory activity against FLT3, a key driver of a significant subset of AML. Preclinical data indicates that gilteritinib is a more potent and selective FLT3 inhibitor compared to emavusertib. This is reflected in the extensive clinical data from the ADMIRAL trial, which established gilteritinib as a standard of care for relapsed/refractory FLT3-mutated AML.
Emavusertib, with its dual inhibition of IRAK4 and FLT3, presents a novel therapeutic strategy. While the currently available data suggests lower potency against FLT3 compared to gilteritinib, the preliminary clinical results from the TakeAim Leukemia trial are encouraging, showing responses in a heavily pre-treated patient population. The dual mechanism of action may offer advantages in overcoming or preventing resistance. Further clinical investigation, potentially in combination therapies, will be crucial to fully elucidate the therapeutic potential of emavusertib in FLT3-mutated AML.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Follow-up of patients with R/R FLT3-mutation-positive AML treated with gilteritinib in the phase 3 ADMIRAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Curis Announces Additional Data from TakeAim Leukemia Study [prnewswire.com]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. FDA lifts partial clinical hold on phase I/II TakeAim Leukemia trial of emavusertib in patients with AML and MDS [aml-hub.com]
Emavusertib Mesylate: A Comparative Analysis Against Standard Chemotherapy in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Emavusertib Mesylate (CA-4948), an investigational first-in-class IRAK4/FLT3 inhibitor, with standard-of-care chemotherapy regimens in relapsed or refractory (r/r) Acute Myeloid Leukemia (AML), high-risk Myelodysplastic Syndromes (MDS), and r/r Diffuse Large B-cell Lymphoma (DLBCL).
Executive Summary
This compound is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). Its dual inhibitory action targets key signaling pathways implicated in the proliferation and survival of various hematologic cancer cells. This guide synthesizes available clinical and preclinical data to offer an objective comparison with established chemotherapy agents. While direct head-to-head clinical trial data is not yet available, this document provides an indirect comparison based on reported efficacy in similar patient populations.
Mechanism of Action: this compound
Emavusertib targets two critical signaling pathways in cancer. By inhibiting IRAK4, a key component of the myddosome complex, it blocks downstream NF-κB and MAPK signaling, which are crucial for the survival of tumor cells, particularly those with mutations in the spliceosome genes SF3B1 and U2AF1.[1] Concurrently, its inhibition of FLT3, a receptor tyrosine kinase frequently mutated in AML, disrupts leukemic cell proliferation.[2]
Efficacy Comparison
The following tables summarize the efficacy of this compound in clinical trials and compare it to the reported efficacy of standard-of-care chemotherapy in similar patient populations. It is important to note that these are not direct head-to-head comparisons and patient characteristics across studies may vary.
Relapsed/Refractory Acute Myeloid Leukemia (AML)
Table 1: Efficacy in r/r AML with Spliceosome or FLT3 Mutations
| Treatment | Study | Patient Population | N | Complete Response (CR/CRh) Rate |
| Emavusertib | TakeAim Leukemia (NCT04278768)[1] | r/r AML with SF3B1/U2AF1 mutations | 5 | 40% |
| Emavusertib | TakeAim Leukemia (NCT04278768)[1] | r/r AML with FLT3 mutation | 3 | 33.3% (1 CR) |
| FLAG-Ida | Retrospective Analysis | r/r AML | 132 | 56% (CR + CRi) |
CRi: Complete remission with incomplete hematologic recovery
High-Risk Myelodysplastic Syndromes (MDS)
Table 2: Efficacy in High-Risk MDS with Spliceosome Mutations
| Treatment | Study | Patient Population | N | Marrow CR Rate |
| Emavusertib | TakeAim Leukemia (NCT04278768)[1] | r/r HR-MDS with SF3B1/U2AF1 mutations | 7 | 57% |
| Azacitidine | AZA-001[3] | Higher-Risk MDS | 179 | Not explicitly reported, but improved overall survival vs. conventional care |
Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)
Direct clinical data for Emavusertib in r/r DLBCL is primarily from the combination arm of the TakeAim Lymphoma trial. Monotherapy data is still emerging.
Table 3: Efficacy in Relapsed/Refractory DLBCL
| Treatment | Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Emavusertib + Ibrutinib (B1684441) | TakeAim Lymphoma (NCT03328078)[4] | r/r PCNSL (a type of DLBCL) | - | - | - |
| R-ICE | Retrospective Analysis[5] | r/r DLBCL | 23 | 74.9% | 47.8% |
Experimental Protocols
Detailed methodologies for the key treatments are outlined below to provide context for the presented data.
This compound (TakeAim Leukemia & Lymphoma Trials)
-
Study Design: The TakeAim Leukemia (NCT04278768) and TakeAim Lymphoma (NCT03328078) are open-label, Phase 1/2 dose-escalation and expansion trials.[1][6][7]
-
Patient Population: Patients with relapsed or refractory AML, high-risk MDS, or various B-cell malignancies who have exhausted standard therapeutic options.[7] Key inclusion criteria generally include an ECOG performance status of 0-1 and adequate organ function.[7]
-
Treatment Administration: Emavusertib is administered orally, typically twice daily (BID) in 28-day cycles.[1] The Phase 1 portion of the studies focused on determining the recommended Phase 2 dose (RP2D), while the Phase 2 portion evaluates the efficacy and safety at the RP2D in specific patient cohorts.[1] The RP2D for monotherapy was established at 300 mg BID.[2] Combination arms involve the addition of agents like azacitidine or venetoclax for AML/MDS, and ibrutinib for lymphomas.[2][8]
-
Efficacy Evaluation: Response is assessed according to standard criteria for the specific malignancy (e.g., International Working Group criteria for AML and MDS).
Standard Chemotherapy Regimens
FLAG-Ida (Fludarabine, Cytarabine (B982), Idarubicin, G-CSF) for r/r AML
-
Regimen:
-
Fludarabine (B1672870): 30 mg/m² intravenously (IV) daily for 5 days.
-
Cytarabine (Ara-C): 2 g/m² IV daily for 5 days.
-
Idarubicin: 8-12 mg/m² IV daily for 3 days.
-
Granulocyte-Colony Stimulating Factor (G-CSF): Administered subcutaneously daily starting from day 1 until neutrophil recovery.[9][10]
-
-
Administration: Typically administered as an inpatient regimen over 5-7 days. The scheduling of fludarabine preceding cytarabine is crucial for synergistic effects.[9]
Azacitidine for High-Risk MDS
-
Regimen: 75 mg/m² administered either subcutaneously (SC) or IV daily for 7 consecutive days, every 28 days.[11][12][13]
-
Administration: Can be administered in an outpatient setting. Alternative dosing schedules (e.g., 5 days on, 2 days off, 2 days on) are sometimes used for practical reasons.[11][12] Treatment is typically continued for a minimum of 6 cycles to assess response.[11]
R-ICE (Rituximab, Ifosfamide (B1674421), Carboplatin, Etoposide) for r/r DLBCL
-
Regimen:
-
Rituximab: 375 mg/m² IV on day 1.
-
Ifosfamide: 5 g/m² IV over 24 hours on day 2.
-
Carboplatin: AUC 5 (or dose calculated to achieve this) IV on day 2.
-
Etoposide: 100 mg/m² IV daily on days 1, 2, and 3.[5]
-
-
Administration: Typically administered every 21 days for 2-3 cycles as salvage therapy prior to consideration for autologous stem cell transplantation. Mesna is co-administered with ifosfamide to prevent hemorrhagic cystitis.
Conclusion
This compound has demonstrated promising single-agent activity in heavily pretreated patients with r/r AML and high-risk MDS, particularly in those harboring specific spliceosome and FLT3 mutations. The observed response rates in these targeted populations are encouraging. For r/r DLBCL, its potential appears to be in combination with other targeted agents.
Compared to standard chemotherapy regimens like FLAG-Ida, which offer a broader cytotoxic approach, Emavusertib represents a targeted therapy with a potentially more favorable safety profile, although direct comparative data is needed to confirm this. In high-risk MDS, Azacitidine remains the standard of care, with Emavusertib showing potential in the relapsed/refractory setting, especially in patients with spliceosome mutations.
Further clinical investigation, including randomized controlled trials directly comparing Emavusertib to standard-of-care chemotherapy, is warranted to definitively establish its efficacy and role in the treatment landscape of these challenging hematologic malignancies.
References
- 1. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Allows Patient Enrollment to Resume in Monotherapy Dose Escalation of Emavusertib in TakeAim Leukemia Study [prnewswire.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. ashpublications.org [ashpublications.org]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. Paper: Takeaim Lymphoma: An Open-Label, Dose Escalation and Expansion Trial of Emavusertib (CA-4948) in Combination with Ibrutinib in Patients with Relapsed or Refractory Hematologic Malignancies [ash.confex.com]
- 9. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 10. ashpublications.org [ashpublications.org]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. Use of azacitidine for myelodysplastic syndromes: controversial issues and practical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uhs.nhs.uk [uhs.nhs.uk]
Emavusertib Mesylate: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Emavusertib mesylate (CA-4948) is a potent, orally bioavailable small molecule inhibitor targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its dual-inhibitory mechanism has shown promise in the treatment of various hematologic malignancies, particularly those harboring mutations in MYD88, spliceosome components (SF3B1, U2AF1), or FLT3.[4][5][6][7] This guide provides a comprehensive comparison of the cross-reactivity profile of Emavusertib with other notable IRAK4 and FLT3 inhibitors, supported by available experimental data.
Kinase Selectivity Profile: A Quantitative Comparison
The specificity of a kinase inhibitor is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicities. The following tables summarize the available quantitative data on the kinase selectivity of Emavusertib and its key competitors. It is important to note that the data are compiled from various sources and experimental conditions, which may affect direct comparability.
Table 1: Cross-Reactivity Profile of this compound
| Target Kinase | IC50/Ki (nM) | Other Significantly Inhibited Kinases (≥50% inhibition @ 1 µM) | Kinase Panel Size | Assay Type |
| IRAK4 | 31.7, 57[2][8] | CLK1, CLK2, CLK4, FLT3, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, NEK11[8] | 329 | TR-FRET, Kinome Panel[8] |
| FLT3 | Potent Inhibition[1][2] | See above | 329 | Kinome Panel[8] |
Table 2: Comparative Cross-Reactivity Profiles of Other IRAK4 Inhibitors
| Inhibitor | Primary Target | IC50/Ki (nM) | Other Notable Inhibited Kinases | Kinase Panel Size | Assay Type |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2[9][10] | IRAK1, MNK2, LRRK2, CLK4, CK1γ1 (>70% inhibition @ 200 nM)[9] | 278 | Radiometric |
| Zabedosertib (BAY1834845) | IRAK4 | 8, 212 (at 1mM ATP)[11][12] | High selectivity; FLT3 monitored for selectivity[11] | KINOMEscan | Competition Binding Assay |
| ND-2158 | IRAK4 | Ki = 1.3[8] | Highly selective[13] | 334 | Radioisotope-based |
| ND-2110 | IRAK4 | Ki = 7.5[14] | Highly selective[14] | 334 | Radioisotope-based |
Table 3: Comparative Cross-Reactivity Profiles of Selected FLT3 Inhibitors
| Inhibitor | Primary Target | IC50/Kd (nM) | Other Notable Inhibited Kinases | Kinase Panel Size | Assay Type |
| Quizartinib | FLT3 | Kd = 3.3[15] | KIT (Kd <10 nM); 7 others with Kd <100 nM[15] | 404 | Competition Binding Assay |
| Midostaurin | Multi-kinase | FLT3 (Kd = 6-15)[16] | Broad activity; 54 kinases with Kd <100 nM[17] | >50% of kinome | Binding Affinity Assay |
| Gilteritinib (B612023) | FLT3, AXL | FLT3-ITD (~1)[18] | ALK, ROS1; Weaker activity against c-KIT[19][20] | 468 | KINOMEscan |
| Sorafenib | Multi-kinase | FLT3 (57) | Raf-1 (6), B-Raf (20), VEGFR2 (90), VEGFR3 (15), PDGFRβ (20), c-Kit (58) | 402 | Competition Binding Assay |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to assess kinase inhibitor selectivity, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for kinase profiling.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale screening against a panel of purified kinases. While specific protocols vary between providers (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot℠), the general principles are outlined below.
1. Radiometric Kinase Assay (e.g., HotSpot℠)
-
Objective: To measure the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
-
Methodology:
-
A reaction mixture containing the purified kinase, a specific substrate (protein or peptide), and the test compound at various concentrations is prepared in an assay buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC50 values are determined from dose-response curves.
-
2. Competition Binding Assay (e.g., KINOMEscan®)
-
Objective: To quantify the binding affinity of a test compound to a panel of kinases.
-
Methodology:
-
A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.
-
The test compound competes with the immobilized ligand for binding to the kinase.
-
The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag.
-
The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be derived from these measurements.
-
3. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
-
Objective: To measure kinase activity by detecting the phosphorylation of a substrate using a fluorescence-based method.
-
Methodology:
-
A reaction containing the kinase, a biotinylated substrate peptide, ATP, and the test compound is prepared.
-
After the kinase reaction, a detection mixture containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal upon excitation.
-
The TR-FRET signal is measured on a compatible plate reader, and the IC50 value is determined. The IC50 for Emavusertib against IRAK4 was determined using a TR-FRET assay.[8]
-
Conclusion
This compound is a potent dual inhibitor of IRAK4 and FLT3. While it exhibits high selectivity for IRAK4 over the closely related IRAK1, kinome-wide screening reveals inhibitory activity against several other kinases at micromolar concentrations.[3][8] Compared to multi-targeted FLT3 inhibitors like Midostaurin and Sorafenib, Emavusertib appears to have a more focused off-target profile. However, second-generation FLT3 inhibitors such as Quizartinib and Gilteritinib demonstrate higher selectivity for FLT3. Among the IRAK4 inhibitors, Emavusertib's potency is comparable to or slightly less than that of Zimlovisertib and the ND-series inhibitors.
The clinical implications of Emavusertib's cross-reactivity profile are under investigation. Inhibition of kinases such as the CLK family may contribute to its overall anti-cancer activity, but could also be associated with off-target effects. A thorough understanding of this profile is essential for the rational design of clinical trials and the development of effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curis.com [curis.com]
- 7. Curis Announces Presentations on Biomarker Development and Emavusertib Clinical Data at the 2022 European Hematology Association (EHA) Hybrid Congress [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 13. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complete morphologic response to gilteritinib in ALK-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Emavusertib Mesylate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Emavusertib (B3028269) Mesylate with alternative therapies, supported by experimental data. The information is intended to aid in the evaluation of Emavusertib's performance and its potential applications in a research and drug development context.
Introduction to Emavusertib Mesylate
Emavusertib (CA-4948) is an orally bioavailable small molecule that acts as a potent and reversible inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1]. IRAK4 is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which, when dysregulated, can contribute to the pathogenesis of various cancers by promoting inflammation and tumor cell survival[2][3]. The oncogenic long form of IRAK4 has been found to be overexpressed in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), particularly in cases with spliceosome mutations such as SF3B1 and U2AF1[3]. Emavusertib's mechanism of action involves blocking the IRAK4-mediated activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and cell survival signals[1][2]. Additionally, its inhibitory activity against FLT3 makes it a promising therapeutic agent for AML with FLT3 mutations[3].
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for Emavusertib and its comparators.
Table 1: Preclinical Activity of Emavusertib
| Parameter | Value | Cell Lines/Context | Reference |
| IRAK4 IC50 | 57 nM | Biochemical Assay | [4] |
| FLT3 IC50 | 58-200 nM | FLT3-mutated AML cell lines | [5] |
| Selectivity | >500-fold for IRAK4 over IRAK1 | Biochemical Assay | [4] |
| Inhibition of Cytokine Release (IC50) | <250 nM (TNF-α, IL-1β, IL-6, IL-8) | TLR-Stimulated THP-1 Cells | [4] |
| In Vivo Efficacy | Tumor growth inhibition | Mouse xenograft models of ABC DLBCL and AML | [4] |
Table 2: Clinical Trial Results for Emavusertib (TakeAim Leukemia Study - Monotherapy)
| Indication | Patient Population | N | Response Rate | Key Findings | Reference |
| Relapsed/Refractory AML | FLT3 mutation | 17 | 41% (7/17) Objective Response (4 CR, 1 CRh, 2 MLFS) | Responses observed in patients previously treated with FLT3 inhibitors. | [6] |
| Relapsed/Refractory AML | Spliceosome (SF3B1 or U2AF1) mutation | 25 | 20% (5/25) Objective Response (2 CR, 2 CRi/CRh, 1 MLFS) | Rapid responses, with most occurring after the first cycle. | [6] |
| High-Risk MDS | Spliceosome (SF3B1 or U2AF1) mutation | 7 | 57% Marrow CR | One patient proceeded to stem cell transplant. | [7] |
CR: Complete Remission, CRh: Complete Remission with partial hematologic recovery, CRi: Complete Remission with incomplete hematologic recovery, MLFS: Morphologic Leukemia-Free State, mCR: marrow Complete Remission.
Table 3: Clinical Trial Results for Emavusertib in Combination Therapy (TakeAim Lymphoma Study)
| Indication | Combination | N (evaluable) | Response Rate | Key Findings | Reference |
| Relapsed/Refractory Non-Hodgkin's Lymphoma | Emavusertib + Ibrutinib (B1684441) | 9 | 44% (4/9) Objective Response (2 CR, 2 PR) | Responses seen in patients who had failed prior ibrutinib therapy. | [8] |
CR: Complete Remission, PR: Partial Response.
Table 4: Comparative Clinical Data for Ibrutinib in B-Cell Malignancies with MYD88 mutations
| Indication | Treatment | N | Response Rate | Key Findings | Reference |
| Waldenström's Macroglobulinemia (MYD88 mutated) | Ibrutinib + Rituximab | 75 | 76% (PR or better) | Significant improvement in progression-free survival compared to placebo + rituximab. | [6] |
| Relapsed/Refractory ABC-DLBCL (MYD88 and CD79B mutated) | Ibrutinib | 5 | 80% | Higher response rate in the double-mutant population. | [9] |
ABC-DLBCL: Activated B-Cell-like Diffuse Large B-Cell Lymphoma, PR: Partial Response.
Table 5: Comparative Clinical Data for Venetoclax (B612062) in AML with Spliceosome Mutations
| Indication | Treatment | N (spliceosome mutated) | Response Rate (CRc) | Key Findings | Reference |
| Newly Diagnosed AML (unfit for intensive chemo) | Venetoclax + Azacitidine | 39 | 79% | Outcomes were similar to patients without spliceosome mutations. | [10] |
CRc: Composite Complete Response.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for Emavusertib and its comparators.
References
- 1. Facebook [cancer.gov]
- 2. curis.com [curis.com]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. protocols.io [protocols.io]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Outcomes of patients treated with venetoclax plus azacitidine versus azacitidine alone stratified by advanced age and acute myeloid leukemia composite model - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Mesylate: A Comparative Analysis Against Other Small Molecule Kinase Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Emavusertib (B3028269) mesylate, an investigational small molecule kinase inhibitor, is emerging as a promising therapeutic agent in the landscape of hematological malignancies. This guide provides an objective comparison of emavusertib with other notable kinase inhibitors, focusing on its performance, mechanism of action, and available clinical and preclinical data. The information is intended to serve as a resource for researchers and drug development professionals.
Introduction to Emavusertib Mesylate
Emavusertib is a potent, orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). Its dual inhibitory action offers a targeted approach for treating hematological malignancies driven by aberrant signaling in the IRAK4 and FLT3 pathways. Emavusertib is currently under investigation in clinical trials for non-Hodgkin's lymphoma (NHL), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS), both as a monotherapy and in combination with other targeted agents.
Mechanism of Action and Signaling Pathways
Emavusertib exerts its anti-cancer effects by blocking two key signaling pathways implicated in the growth and survival of malignant cells.
IRAK4 Signaling Pathway: IRAK4 is a critical component of the myddosome complex, which is activated downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway, often through mutations in the MYD88 gene, leads to constitutive activation of NF-κB signaling, promoting cell survival and proliferation. Emavusertib inhibits IRAK4, thereby blocking this pro-tumorigenic signaling cascade.
FLT3 Signaling Pathway: The FLT3 receptor tyrosine kinase is frequently mutated in AML, leading to its constitutive activation and subsequent downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which drive leukemic cell proliferation and survival. Emavusertib's inhibition of FLT3 aims to abrogate these oncogenic signals.
Comparative In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of emavusertib and its comparators against their primary kinase targets.
| Inhibitor | Target | IC50 (nM) |
| Emavusertib | IRAK4 | 57 [1] |
| FLT3 | Cytotoxic activity against FLT3 mutated AML cell lines at 58-200 nM [2] | |
| Other IRAK4 Inhibitors | ||
| Zimlovisertib | IRAK4 | 0.2 (cell-based), 2.4 (PBMC assay)[3][4] |
| Edecesertib | IRAK4 | EC50 of 191 nM for LPS-induced TNFα release in human monocytes[5] |
| BTK Inhibitors | ||
| Ibrutinib (B1684441) | BTK | 1.5[6] |
| Acalabrutinib | BTK | 5.1[6] |
| Zanubrutinib (B611923) | BTK | <10 (in human whole blood)[7] |
| Pirtobrutinib | BTK | 0.66[8] |
| FLT3 Inhibitors | ||
| Midostaurin | FLT3 | <10 (in Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y)[9] |
| Gilteritinib | FLT3 | 0.29[10] |
| Quizartinib | FLT3 | <1[11][12] |
| Crenolanib | FLT3 | 4[13] |
Kinase Selectivity Profiles
Kinase selectivity is a critical attribute of small molecule inhibitors, as off-target effects can lead to toxicity. The following table summarizes the known selectivity profiles of emavusertib and its comparators.
| Inhibitor | Primary Target(s) | Notable Off-Target Kinases (at 1 µM unless specified) |
| Emavusertib | IRAK4, FLT3 | CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, NEK11 (≥50% inhibition)[14] |
| BTK Inhibitors | ||
| Ibrutinib | BTK | TEC, EGFR, and other kinases with a homologous cysteine residue[15] |
| Acalabrutinib | BTK | More selective than ibrutinib, with minimal off-target activity on EGFR and TEC[6][16] |
| Zanubrutinib | BTK | More selective than ibrutinib, particularly against EGFR-family kinases[8] |
| Pirtobrutinib | BTK | Highly selective, with >100-fold selectivity over most other kinases[7][17] |
| FLT3 Inhibitors | ||
| Midostaurin | FLT3 | Multikinase inhibitor, also targets KIT, PDGFR, VEGFR2, PKC[18][19] |
| Gilteritinib | FLT3, AXL | LTK, ALK, TRKA, ROS, RET, MER (>50% inhibition at 1 or 5 nM)[20][21] |
| Quizartinib | FLT3 | Highly selective, with KIT being a notable off-target[11][22] |
| Crenolanib | FLT3, PDGFRα/β | Highly selective for class III receptor tyrosine kinases[10][23] |
| Other IRAK4 Inhibitors | ||
| Zimlovisertib | IRAK4 | Highly selective, with approximately 100% inhibition of IRAK4 at 200 nM in a panel of 278 kinases[4] |
| Edecesertib | IRAK4 | Selective IRAK4 inhibitor[24] |
Clinical Trial Data Comparison
The following tables provide a comparative summary of key clinical trial results for emavusertib and its comparators in relevant hematological malignancies.
Non-Hodgkin's Lymphoma (NHL)
| Inhibitor | Trial Name | Phase | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| Emavusertib | TakeAim Lymphoma | I/II | R/R B-cell malignancies | Data maturing | Data maturing |
| Ibrutinib | RESONATE | III | R/R CLL/SLL | 90% | Median: 44.1 months[18] |
| PHOENIX | III | R/R DLBCL (non-GCB) | 37% | Median: 2.4 months | |
| Acalabrutinib | ELEVATE-TN | III | Treatment-naïve CLL | 90% (monotherapy), 96% (+ Obinutuzumab) | Not Reached (at 46.9 months)[13] |
| ASCEND | III | R/R CLL | 83% | Not Reached (at 46.5 months)[25] | |
| Zanubrutinib | ALPINE | III | R/R CLL/SLL | 85.6% | Not Reached (at 42.5 months)[4] |
| SEQUOIA | III | Treatment-naïve CLL/SLL | 97.6% | Not Reached (at 43.9 months)[26] | |
| Pirtobrutinib | BRUIN | I/II | R/R B-cell malignancies (cBTKi-pretreated) | 76.9% (CLL/SLL) | Median: 28.4 months (CLL/SLL)[22] |
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
| Inhibitor | Trial Name | Phase | Patient Population | Overall Response Rate (ORR) / Complete Remission (CR) | Overall Survival (OS) |
| Emavusertib | TakeAim Leukemia | I/II | R/R AML or HR-MDS | CR rates: 40% (AML with SF mutations), 57% (HR-MDS with SF mutations), 33% (FLT3-mutant AML)[4][18] | Data maturing |
| Midostaurin | RATIFY | III | Newly diagnosed FLT3-mutated AML | CR rate: 58.9% | Median: 74.7 months[23][27] |
| Gilteritinib | ADMIRAL | III | R/R FLT3-mutated AML | CR/CRh: 34% | Median: 9.3 months[10][28] |
| Quizartinib | QuANTUM-First | III | Newly diagnosed FLT3-ITD AML | CR rate not reported as primary endpoint | Median: 31.9 months[8] |
| Crenolanib | Phase II | II | R/R FLT3-mutated AML | ORR: 47% (CRi: 12%)[21] | Median OS: 94 days (prior TKI), 234 days (TKI-naïve)[11] |
Safety and Tolerability
A summary of common adverse events observed in clinical trials is presented below.
| Inhibitor | Common Adverse Events (Grade ≥3) |
| Emavusertib | Rhabdomyolysis (reversible, manageable)[28] |
| Ibrutinib | Atrial fibrillation, hypertension, bleeding, neutropenia, pneumonia[29] |
| Acalabrutinib | Headache, diarrhea, neutropenia, anemia, thrombocytopenia[20] |
| Zanubrutinib | Neutropenia, upper respiratory tract infection, hemorrhage[30] |
| Pirtobrutinib | Fatigue, neutropenia[31] |
| Midostaurin | Febrile neutropenia, anemia, rash[27] |
| Gilteritinib | Anemia, febrile neutropenia, thrombocytopenia, elevated liver transaminases[10][12] |
| Quizartinib | Febrile neutropenia, hypokalemia, pneumonia, neutropenia, QT prolongation[8] |
| Crenolanib | Febrile neutropenia, diarrhea, nausea, rash[32] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized workflows for common assays used to characterize kinase inhibitors.
Note on Detailed Protocols: Specific protocols for assays such as KINOMEscan and TR-FRET involve proprietary reagents and detailed steps that are often specific to the commercial provider (e.g., Eurofins DiscoverX for KINOMEscan). Researchers should refer to the manufacturer's instructions and relevant publications for detailed methodologies. In general, KINOMEscan is a competition binding assay where the ability of a test compound to displace a ligand from the active site of a large panel of kinases is measured. TR-FRET assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate using a fluorescence resonance energy transfer-based method.[33][34]
Conclusion
This compound demonstrates a unique dual inhibitory profile against IRAK4 and FLT3, positioning it as a potentially valuable therapeutic option for specific subsets of patients with hematological malignancies. Its in vitro potency and selectivity, coupled with early encouraging clinical data, warrant further investigation. This guide provides a comparative framework to aid researchers in evaluating the evolving landscape of small molecule kinase inhibitors. As more data from ongoing clinical trials become available, the precise role of emavusertib in the treatment armamentarium for NHL, AML, and MDS will be further elucidated.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Final analysis from RESONATE: Up to six years of follow‐up on ibrutinib in patients with previously treated chronic lymphocytic leukemia or small lymphocytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longer Follow-up Results of ELEVATE-TN trial of Acalabrutinib ± Obinutuzumab Versus Obinutuzumab + Chlorambucil in Patients with Treatment-Naive CLL - Conference Correspondent [conference-correspondent.com]
- 4. sohoinsider.com [sohoinsider.com]
- 5. EHA 2021: ALPINE study reveals superior safety and efficacy of zanubrutinib compared with ibrutinib - ecancer [ecancer.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. Acalabrutinib Demonstrates Three-Year PFS Benefit in Relapsed/Refractory CLL | Docwire News [docwirenews.com]
- 9. researchgate.net [researchgate.net]
- 10. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 11. ashpublications.org [ashpublications.org]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. The ALPINE trial shows improved outcomes with zanubrutinib versus ibrutinib in R/R CLL | VJHemOnc [vjhemonc.com]
- 15. Curis Announces Additional Data from TakeAim Leukemia Study [prnewswire.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 18. Final Analysis from RESONATE: Six-Year Follow-Up in Patients with Previously Treated CLL/SLL Receiving Ibrutinib [ahdbonline.com]
- 19. onclive.com [onclive.com]
- 20. cllsociety.org [cllsociety.org]
- 21. Health-related quality of life outcomes associated with zanubrutinib versus ibrutinib monotherapy in patients with relapsed/refractory chronic lymphocytic leukemia and small lymphocytic lymphoma: results from the ALPINE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I/II BRUIN study: Pirtobrutinib monotherapy in cBTKi-intolerant patients with R/R B-cell malignancies [lymphomahub.com]
- 23. Acalabrutinib for untreated CLL: delving into ELEVATE TN phase III trial results [lymphomahub.com]
- 24. Five-year follow-up of SEQUOIA Arm C: zanubrutinib in patients with del(17p) CLL | VJHemOnc [vjhemonc.com]
- 25. Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iwcll.org [iwcll.org]
- 27. novartis.com [novartis.com]
- 28. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 29. ELEVATE-TN: Acalabrutinib shows long-term efficacy in chronic lymphocytic leukaemia - Medical Conferences [conferences.medicom-publishers.com]
- 30. Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial [lymphomahub.com]
- 31. Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ascopubs.org [ascopubs.org]
- 33. RATIFY – Midostaurin for AML [52in52.goodybedside.georgetown.domains]
- 34. Outcomes in Patients with FLT3-Mutated Relapsed/ Refractory Acute Myelogenous Leukemia Who Underwent Transplantation in the Phase 3 ADMIRAL Trial of Gilteritinib versus Salvage Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Emavusertib Mesylate: A Comparative Analysis Against Novel Cancer Therapies
For Immediate Release
A deep dive into the performance, mechanism of action, and experimental validation of Emavusertib Mesylate in comparison to a new wave of targeted cancer therapies. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other novel therapeutic alternatives, supported by experimental data.
Introduction to this compound
This compound (CA-4948) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its primary mechanism of action involves the inhibition of IRAK4-mediated signaling, a critical component of the myddosome signaling complex downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] This inhibition blocks the activation of NF-κB, a key transcription factor involved in inflammation and cell survival, leading to apoptosis in cancer cells that overexpress IRAK4.[3][5] This is particularly relevant in hematologic malignancies with activating mutations in MYD88 or spliceosome components like SF3B1 and U2AF1, which lead to an oncogenic isoform of IRAK4.[6] Additionally, its inhibitory activity against FLT3 makes it a promising agent for acute myeloid leukemia (AML) with FLT3 mutations.[1][2]
Performance Benchmarking: Emavusertib vs. Novel Therapies
The landscape of targeted cancer therapy is rapidly evolving. To provide a clear benchmark, this guide compares Emavusertib to a selection of novel therapies targeting various points in oncogenic signaling pathways.
Table 1: In Vitro Potency of Emavusertib and Novel IRAK4/BTK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Key Findings & Reference(s) |
| Emavusertib (CA-4948) | IRAK4, FLT3 | IRAK4: 57, FLT3: 1-20 | FLT3-mutated AML cell lines (MV4-11, MOLM-14): 58-200 | Potent dual inhibitor.[7][8] |
| OCI-Ly10 (MYD88-mutant DLBCL): 1500 | Effective in MYD88-mutant lymphoma. | |||
| THP-1 (TLR-stimulated): <250 (cytokine release) | Reduces pro-inflammatory cytokine release.[5][9] | |||
| Peyrobrutinib (BMS-986126) | IRAK4 | 5.3 | N/A (enzymatic assay) | Highly potent IRAK4 inhibitor.[10] |
| PF-06650833 | IRAK4 | N/A | N/A | Selective IRAK4 inhibitor in clinical trials.[10][11] |
| Remibrutinib | BTK | N/A | N/A | Effective in chronic spontaneous urticaria, a non-cancer indication.[3][12][13][14][15] |
Table 2: Preclinical Antitumor Activity of Emavusertib and Novel Therapies
| Compound | Cancer Model | Dosing | Key Findings & Reference(s) |
| Emavusertib (CA-4948) | OCI-Ly3 xenograft (ABC DLBCL, MYD88-L265P) | 100 mg/kg qd | >90% tumor growth inhibition.[7] |
| MV4-11 xenograft (AML, FLT3-ITD) | 100 mg/kg | Maintained complete tumor regression >60 days post-treatment.[7] | |
| Mivebresib (B609072) (ABBV-075) | AML Patient-Derived Xenograft (PDX) | 0.5 mg/kg | >60% inhibition of bone marrow blasts in 6 models.[16][17] |
| Zotatifin (eFT226) | RTK-driven solid tumors | N/A | Downregulates RTK protein levels and promotes anti-tumor activity.[18] |
| Ganetespib | Metastatic Uveal Melanoma | 200 mg weekly or 150 mg twice a week | Modest clinical benefit, with a disease control rate of 29.4%.[19] |
Table 3: Clinical Efficacy of Emavusertib and Novel Therapies in Hematologic Malignancies
| Compound | Cancer Type | Trial Phase | Patient Population | Response Rate & Key Findings & Reference(s) |
| Emavusertib (CA-4948) | R/R AML or high-risk MDS | Phase 1/2 (TakeAim Leukemia, NCT04278768) | Heavily pretreated | Monotherapy: 40% CR/CRh in patients with specific mutations.[20] |
| R/R NHL | Phase 1/2 (TakeAim Lymphoma, NCT03328078) | Heavily pretreated | Combination with ibrutinib (B1684441) showed tumor reduction in 8 of 9 evaluable patients, including 2 CRs and 2 PRs.[17][21] | |
| Siremadlin (HDM201) | R/R AML | Phase 1 | Wild-type TP53 | Monotherapy: ORR of 20% (Regimen 1A) and 22.2% (Regimen 2C).[2][22][23][24][25] |
| R/R AML or HR-MDS | Phase 1b | N/A | Combination with venetoclax (B612062): 1 CR, 3 CRi, and 1 PR in 10 AML patients (DL1).[26][27] | |
| Idasanutlin (B612072) | R/R AML | Phase 3 (MIRROS, NCT02545283) | TP53 wild-type | Combination with cytarabine (B982): ORR of 38.8% vs 22.0% for placebo, but did not meet primary endpoint of improved OS.[6][14][28][29] |
| R/R AML | Phase 1b (NCT02670044) | Unfit for chemotherapy | Combination with venetoclax: CRc rate of 34.3% at anticipated RP2D.[30] | |
| AMG 232 | R/R AML | Phase 1 (NCT02016729) | TP53 wild-type | Monotherapy: 1 CR, 4 MLFS, 1 PR in 30 evaluable patients.[5][9][31][32][33] |
| Mivebresib (ABBV-075) | R/R AML | Phase 1 (NCT02391480) | N/A | Monotherapy: 1 CRi in 15 evaluable patients. Combination with venetoclax: 2 CR, 2 PR, 2 MLFS in 12 evaluable patients.[7][16][18][19] |
| Navitoclax | R/R AML | Phase 1 | N/A | Currently in Phase 1 clinical development.[23][30][34][35] |
| Zotatifin (eFT226) | ER+ Metastatic Breast Cancer | Phase 1/2 (NCT04092673) | Heavily pretreated | Triplet with abemaciclib (B560072) and fulvestrant: Confirmed ORR of 21%.[13][26][36] |
| Ganetespib | Advanced NSCLC | Phase 3 (GALAXY-2) | N/A | Did not improve overall survival compared to docetaxel (B913) alone.[28][29] |
CR: Complete Remission, CRh: Complete Remission with partial hematologic recovery, CRi: Complete Remission with incomplete blood count recovery, MLFS: Morphologic Leukemia-Free State, ORR: Overall Response Rate, OS: Overall Survival, PR: Partial Remission, R/R: Relapsed/Refractory.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Emavusertib Action
Caption: Emavusertib inhibits IRAK4, blocking the MyD88-dependent signaling cascade and subsequent NF-κB activation.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for determining the IC50 of a compound using a luminescence-based cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of Emavusertib and other targeted therapies.
Cell Viability (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3][22][37]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.
-
Compound Addition: Add serial dilutions of Emavusertib or the comparator drug to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration appropriate for the cell line and experimental goals (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the luminescence signal against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cytokine Release (Luminex Multiplex Assay)
This protocol provides a general workflow for measuring cytokine levels in cell culture supernatants using Luminex technology.[8][10][38][39][40]
-
Sample Collection: Culture cells (e.g., PBMCs or a relevant cell line) and treat with Emavusertib or a comparator drug, along with a stimulant (e.g., LPS) if necessary. Collect the cell culture supernatant at a specified time point.
-
Assay Preparation: Prepare the antibody-coupled magnetic beads, standards, and samples according to the manufacturer's instructions for the specific cytokine panel.
-
Incubation: Add the prepared beads to a 96-well filter plate, followed by the standards and samples. Incubate on a shaker at room temperature for the recommended time (e.g., 2 hours).
-
Washing: Wash the beads multiple times using a vacuum manifold to remove unbound material.
-
Detection Antibody: Add the biotinylated detection antibody cocktail and incubate on a shaker at room temperature (e.g., 1 hour).
-
Streptavidin-PE: After another wash step, add streptavidin-phycoerythrin (SAPE) and incubate on a shaker at room temperature (e.g., 30 minutes).
-
Data Acquisition: Following a final wash, resuspend the beads in wash buffer and acquire the data on a Luminex instrument.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) for each cytokine using the instrument's software. Generate a standard curve for each analyte and calculate the concentration of cytokines in the samples.
Signaling Pathway Analysis (Western Blot)
This is a generalized protocol for assessing the phosphorylation status and expression levels of key proteins in a signaling pathway.[15][20][34][41][42]
-
Cell Treatment and Lysis: Treat cells with Emavusertib or a comparator drug for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK4, anti-total-IRAK4, anti-phospho-NF-κB) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates a potent and selective dual inhibitory activity against IRAK4 and FLT3, translating to significant antitumor effects in preclinical models and promising clinical activity in patients with specific hematologic malignancies. When benchmarked against a range of novel cancer therapies, Emavusertib holds a competitive position, particularly for patient populations with documented MYD88, FLT3, or spliceosome mutations. The provided data and experimental protocols offer a robust framework for researchers to further evaluate and compare the therapeutic potential of Emavusertib in the evolving landscape of targeted oncology. Continued clinical investigation is warranted to fully delineate its efficacy and safety profile relative to emerging competitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 3. promega.com [promega.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Facebook [cancer.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paper: Takeaim Lymphoma: An Open-Label, Dose Escalation and Expansion Trial of Emavusertib (CA-4948) in Combination with Ibrutinib in Patients with Relapsed or Refractory Hematologic Malignancies [ash.confex.com]
- 18. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - AT [thermofisher.com]
- 21. P1121: TAKEAIM LYMPHOMA- AN OPEN-LABEL, DOSE ESCALATION AND EXPANSION TRIAL OF EMAVUSERTIB (CA-4948) IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY HEMATOLOGIC MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. onclive.com [onclive.com]
- 27. researchgate.net [researchgate.net]
- 28. Murine double minute 2 inhibition alone or with cytarabine in acute myeloid leukemia: Results from an idasanutlin phase 1/1b study⋆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ashpublications.org [ashpublications.org]
- 31. Phase 1b study of the MDM2 inhibitor AMG 232 with or without trametinib in relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ashpublications.org [ashpublications.org]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. CST | Cell Signaling Technology [cellsignal.com]
- 35. sinobiological.com [sinobiological.com]
- 36. targetedonc.com [targetedonc.com]
- 37. promega.com [promega.com]
- 38. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 39. documents.thermofisher.com [documents.thermofisher.com]
- 40. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 41. benchchem.com [benchchem.com]
- 42. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Emavusertib Mesylate: A Procedural Guide
The proper disposal of investigational compounds like Emavusertib Mesylate is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize potential risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established best practices for chemical and pharmaceutical waste management.
This compound Hazard Profile
Before handling and disposal, it is crucial to understand the hazard profile of Emavusertib. Safety Data Sheets (SDS) indicate that Emavusertib is harmful if swallowed and poses a significant risk to aquatic ecosystems.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Skin Irritation | Category 2: Causes skin irritation. | |
| Eye Irritation | Category 2A: Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of investigational new drugs is stringently regulated. The following protocol provides a general framework; however, it is imperative to consult the study sponsor's specific instructions and the institution's Environmental Health and Safety (EHS) department guidelines.
Step 1: Initial Assessment and Consultation
-
Review Sponsor Protocol: The primary source of information for the disposal of an investigational drug is the sponsor.[2][3] The sponsor provides specific instructions for the return or destruction of unused, partially used, or expired this compound.
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on specific institutional procedures, waste container types, labeling requirements, and pickup schedules.[4]
-
Safety Data Sheet (SDS) Review: Thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and any disposal recommendations.[5] The SDS will confirm the hazardous nature of the compound, particularly its aquatic toxicity.[1]
Step 2: Segregation and Containment
-
Identify Waste Streams: this compound waste should be segregated as hazardous pharmaceutical waste. This includes:
-
Expired or unused bulk powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., vials, pipette tips, weighing boats).
-
Solutions containing this compound.
-
-
Use Designated Containers: EHS will provide specific, labeled containers for hazardous pharmaceutical waste.[6] These are often color-coded (e.g., black for pharmaceutical hazardous waste) and must be securely sealed. Do not mix this compound waste with regular trash, biohazardous waste, or other chemical waste streams unless explicitly instructed by EHS.
Step 3: Labeling and Documentation
-
Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a description of the contents. Follow all institutional and regulatory labeling requirements.
-
Maintain Accountability Records: For investigational drugs, meticulous records of use and disposal are mandatory.[2][3] All quantities of this compound, from receipt to final disposal, must be documented. This includes amounts dispensed, returned by subjects, and disposed of.
Step 4: Storage and Collection
-
Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Scheduled Pickup: Arrange for the collection of the hazardous waste by the institutional EHS or a licensed hazardous waste contractor.
Step 5: Final Disposition
-
Incineration: The recommended final disposition for hazardous pharmaceutical waste, including this compound, is incineration at a permitted hazardous waste facility.[6][7][8] This method is effective in destroying the active pharmaceutical ingredient and preventing its release into the environment.
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must never be disposed of down the drain.[1] This practice is prohibited by regulations such as the EPA's Subpart P for the management of hazardous waste pharmaceuticals.[7][9]
-
No Landfill Disposal: Disposal in a landfill is not a suitable option for this compound due to the risk of leaching into the soil and groundwater.[10]
Experimental Workflows and Signaling Pathways
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific instructions from the drug sponsor and your institution's EHS department to ensure full compliance and safety.
References
- 1. Emavusertib(CA-4948)|1801344-14-8|MSDS [dcchemicals.com]
- 2. ashp.org [ashp.org]
- 3. spectrummed.com [spectrummed.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of Emavusertib Mesylate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Emavusertib Mesylate. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experiments.
This compound is a potent inhibitor of IRAK4 and FLT3, with antineoplastic properties.[1][2] As with many active pharmaceutical ingredients (APIs) in research settings, it should be handled with care to minimize exposure. The Safety Data Sheet (SDS) for the base compound, Emavusertib, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and ensure user safety.
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, clearly labeling it as a potent compound handling area.
-
Ensure a calibrated analytical balance, weigh paper, and all necessary utensils are placed inside a chemical fume hood before commencing work.
-
Prepare all necessary solvents and solutions in advance and have them readily accessible.
-
-
Weighing the Compound:
-
Don the appropriate PPE for handling the solid form of the compound.
-
Carefully weigh the desired amount of this compound on weigh paper using a dedicated spatula.
-
Avoid generating dust. If any material is spilled, gently clean it with a damp paper towel (for small spills) and dispose of it as hazardous waste.
-
-
Solution Preparation:
-
Experimental Use:
-
When performing dilutions or adding the compound to experimental systems, work within a chemical fume hood or a biological safety cabinet for cell-based assays.
-
Use dedicated, properly calibrated pipettes for all liquid transfers.
-
Avoid direct contact with the solution. If contact occurs, immediately wash the affected area with copious amounts of water.
-
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
This includes contaminated gloves, weigh paper, pipette tips, and empty vials.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Decontamination:
-
All non-disposable equipment, such as spatulas and glassware, must be thoroughly decontaminated after use.
-
A common procedure involves rinsing with the solvent used for dissolution, followed by washing with an appropriate laboratory detergent and water.
-
Visualizing the Handling Workflow
To further clarify the procedural flow for safely handling this compound, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
